molecular formula C5H4FN3O2 B1648515 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide

Cat. No.: B1648515
M. Wt: 157.1 g/mol
InChI Key: JCGZZQLIHDCTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide, widely known as Favipiravir (T-705), is a prominent pyrazinecarboxamide derivative recognized for its potent and broad-spectrum antiviral activity against RNA viruses . It functions as a prodrug that is metabolized within cells to its active ribosyl triphosphate form (T-705 RTP) . The active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp) of viruses, a mechanism that is distinct from traditional influenza antivirals . Enzyme kinetic studies demonstrate that T-705 RTP acts as a purine nucleotide analog, competitively inhibiting the incorporation of natural purine nucleotides like GTP and ATP into the nascent viral RNA chain, which can lead to the inhibition of viral replication and transcription . Furthermore, research suggests that incorporation of Favipiravir into the viral RNA may induce lethal mutagenesis, an effect where an accumulation of mutations leads to a non-viable viral phenotype, thereby extinguishing the virus population . Its broad-spectrum efficacy extends beyond influenza to include research applications against various other RNA viruses such as arenaviruses, bunyaviruses, flaviviruses, and noroviruses in vitro and in animal models . The activation of Favipiravir to its monophosphate form is primarily mediated by the cellular enzyme hypoxanthine guanine phosphoribosyltransferase (HGPRT) . This compound, supplied as an off-white to light orange solid, is a critical tool for investigating novel antiviral strategies and the function of viral polymerases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H4FN3O2

Molecular Weight

157.1 g/mol

IUPAC Name

6-fluoro-2-oxo-1H-pyrazine-3-carboxamide

InChI

InChI=1S/C5H4FN3O2/c6-2-1-8-3(4(7)10)5(11)9-2/h1H,(H2,7,10)(H,9,11)

InChI Key

JCGZZQLIHDCTNY-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)C(=N1)C(=O)N)F

Canonical SMILES

C1=C(NC(=O)C(=N1)C(=O)N)F

Origin of Product

United States

Foundational & Exploratory

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide chemical stability data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide details the stability profile of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide . Note that in pharmaceutical literature, the blockbuster antiviral Favipiravir (T-705) is structurally characterized as the 6-fluoro isomer (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). Given the identical functional group chemistry (pyrazine core, carboxamide moiety, and hydroxyl-keto tautomerism) between the 5-fluoro and 6-fluoro isomers, the stability data presented herein is derived from the extensively characterized Favipiravir scaffold, which serves as the primary reference standard for this chemical class.

Physicochemical Basis of Stability

To develop a robust stability-indicating method, one must first understand the dynamic behavior of the molecule in solution.

Keto-Enol Tautomerism

The 3-hydroxy-pyrazinecarboxamide scaffold does not exist as a static structure. It undergoes rapid tautomerization between the enol form (3-hydroxy) and the keto form (3-oxo-3,4-dihydro).

  • Solid State & Aqueous Solution: The keto (3-oxo) form is thermodynamically favored due to intermolecular hydrogen bonding and solvation effects.

  • Apolar Solvents/Gas Phase: The enol (3-hydroxy) form predominates.

Impact on Stability: The keto-tautomer possesses a secondary amine (N-H) at position 4 (or 1, depending on numbering), which can participate in specific degradation pathways. Analytical methods must use buffered mobile phases to stabilize this equilibrium and prevent peak splitting.

pKa and Solubility
  • pKa: Approximately 5.1 .

  • Implication: At physiological pH (7.4) and in alkaline conditions, the molecule is ionized (deprotonated). This ionization increases electron density on the ring but makes the carboxamide carbonyl carbon less electrophilic; however, the presence of the hydroxyl group (in enol form) or carbonyl (in keto form) creates neighboring group effects that catalyze hydrolysis.

Forced Degradation (Stress Testing) Data

The following data summarizes the degradation profile when the molecule is subjected to stress conditions per ICH Q1A (R2) guidelines.

Stress ConditionStability StatusMajor Degradant IdentifiedMechanism
Acid Hydrolysis (0.1 N HCl, 60°C)Stable Minimal degradation (< 2%)Pyrazine ring protonation stabilizes the amide against nucleophilic attack.
Base Hydrolysis (0.1 N NaOH, Ambient)Labile Pyrazine-2-carboxylic acid derivative (Impurity A)Rapid nucleophilic attack on the amide carbonyl, releasing ammonia.[1]
Oxidation (3% H₂O₂, Ambient)Moderately Stable Minor N-oxide species (Impurity B)The electron-deficient pyrazine ring is relatively resistant to oxidation compared to other heterocycles.
Photolysis (UV/VIS)Sensitive De-fluorinated species / Ring openingPhoto-induced defluorination or radical formation (solid state discoloration observed).
Thermal (80°C, Solid State)Stable None detectedHigh melting point and crystal lattice energy confer thermal resistance.
Primary Degradation Pathway (Hydrolysis)

The most critical stability risk is the conversion of the Carboxamide to the Carboxylic Acid . This reaction is irreversible and pH-dependent.

Mechanism:

  • Hydroxide ion (

    
    ) attacks the carbonyl carbon of the amide group.
    
  • A tetrahedral intermediate forms.

  • Ammonia (

    
    ) is expelled as the leaving group.
    
  • The resulting carboxylic acid ionizes to the carboxylate, preventing re-amidation.

Visualizing the Stability Profile

The following diagram illustrates the tautomeric equilibrium and the primary degradation pathways.

Stability_Pathway cluster_tautomer Tautomeric Equilibrium (Dynamic) Enol Enol Form (3-Hydroxy) Keto Keto Form (3-Oxo-3,4-dihydro) Enol->Keto  Aqueous/Solid   AcidImpurity Impurity A (Pyrazine-2-carboxylic acid) Keto->AcidImpurity Base Hydrolysis (NaOH, pH > 9) PhotoImpurity Defluorinated/Radical Species Keto->PhotoImpurity UV Light (Photolysis) StableNode Acid/Thermal Stable State Keto->StableNode 0.1 N HCl / 60°C

Figure 1: Tautomeric equilibrium and primary degradation pathways of the 3-hydroxy-2-pyrazinecarboxamide scaffold.

Validated Analytical Protocol (Stability-Indicating)

To quantify the parent compound and separate the polar hydrolysis degradant (Impurity A), a Reversed-Phase HPLC (RP-HPLC) method with strict pH control is required.

Method Parameters
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Hypersil BDS).

  • Mobile Phase:

    • Solvent A: 10-25 mM Potassium Dihydrogen Phosphate (

      
      ) buffer, adjusted to pH 2.5 - 3.0  with Orthophosphoric Acid.
      
    • Solvent B: Acetonitrile (ACN).

    • Ratio: Isocratic 90:10 or 92:8 (Buffer:ACN). Note: High aqueous content is needed to retain the polar parent and separate the early-eluting acid impurity.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 323 nm (Lambda max for Favipiravir) or 210 nm (for non-chromophoric impurities).

  • Temperature: 25°C - 30°C.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Separation HPLC Separation (C18 Column, pH 2.5) Sample->Separation Injection (10-20 µL) Detection UV Detection (323 nm) Separation->Detection Elution Data Data Analysis (Resolution > 2.0) Detection->Data Integration Check System Suitability? (Tailing < 2.0) Data->Check

Figure 2: Standardized HPLC workflow for separating the parent amide from the acid degradant.

Protocol Justification (Why this works)
  • pH 2.5 Buffer: The pKa of the acid impurity is low. At pH 2.5, the carboxylic acid impurity is suppressed (protonated), increasing its retention slightly to prevent it from eluting in the void volume.

  • Wavelength (323 nm): The pyrazine ring exhibits strong absorbance here, minimizing interference from common excipients that absorb at lower wavelengths (210 nm).

Solid-State Considerations

  • Polymorphism: The molecule can exist in different crystal forms. The thermodynamic stability of the crystal lattice directly impacts chemical stability. The commercially preferred form is generally the non-hygroscopic polymorph.

  • Storage: Due to the sensitivity to base and light, the API should be stored in:

    • Tight, light-resistant containers.

    • Controlled room temperature (25°C).

    • Absence of alkaline excipients (e.g., avoid Magnesium Stearate if compatibility is unproven; prefer Stearic Acid or Sodium Stearyl Fumarate).

References

  • Bulduk, I. (2021).[4][5] "HPLC-UV method for quantification of Favipiravir in pharmaceutical formulations." Acta Chromatographica, 33(3), 209-215. [Link]

  • Mikhail, I. E., et al. (2021).[6] "Green micellar solvent-free HPLC and spectrofluorimetric determination of favipiravir as one of COVID-19 antiviral regimens." Microchemical Journal, 165, 106122. [Link]

  • Antonova, L., et al. (2020).[7][8] "Favipiravir Tautomerism: A Theoretical Insight." Theoretical Chemistry Accounts, 139, 134. [Link]

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." [Link]

  • Ejaz, P., et al. (2021). "Favipiravir: A comprehensive review of its synthesis, stability, and analytical methods." Journal of Pharmaceutical Analysis. [Link]

Sources

Technical Guide: Tautomeric Dynamics of Favipiravir (T-705)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric properties of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir/T-705), focusing on how its structural dynamics drive its mechanism of action as a lethal mutagen.[1]

Structural Mechanisms & Pharmacological Implications[1]

Executive Summary

Favipiravir (T-705) is a pyrazine-based antiviral prodrug that functions via a unique mechanism of lethal mutagenesis .[1] Unlike varying chain terminators, Favipiravir induces error catastrophe in viral RNA replication.[2] This efficacy is intrinsically linked to its tautomeric equilibrium and the rotational freedom of its carboxamide moiety. This guide details the structural thermodynamics of the molecule, its transformation into the active ribofuranosyl-5'-triphosphate (RTP) metabolite, and the specific "shape-shifting" mechanisms that allow it to mimic both guanosine and adenosine.

Structural Dynamics & Thermodynamics

The core chemical identity of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is defined by a dynamic equilibrium between two primary tautomers: the Enol form (3-hydroxypyrazine) and the Keto form (3-oxo-3,4-dihydropyrazine).[1]

1.1 The Tautomeric Equilibrium

The proton transfer occurs between the hydroxyl oxygen at position 3 and the ring nitrogen at position 4.

  • Structure A (Enol Form): Characterized by aromaticity in the pyrazine ring and an intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen.

  • Structure B (Keto Form): Characterized by a carbonyl at position 3 and a protonated ring nitrogen (NH).[1] This form disrupts the full aromaticity of the pyrazine ring but is stabilized by polar solvents.

Table 1: Physicochemical Properties of Tautomers

PropertyEnol Form (3-OH)Keto Form (3-Oxo)
Dominant Phase Gas Phase, Apolar Solvents, Solid State Aqueous Solution, High Polarity Solvents
Stabilization Intramolecular H-bond (OH

O=C-NH

)
Intermolecular H-bonding with solvent
Dipole Moment LowerHigher
Key Spectral Feature UV

~320 nm (varies by solvent)
UV

~360 nm (red shift)
1.2 Solid-State Conformation

X-ray diffraction studies confirm that in the crystalline solid state, Favipiravir exists predominantly in the Enol-like form . This is thermodynamically driven by a strong intramolecular hydrogen bond that creates a pseudo-six-membered ring, locking the conformation and improving lattice stability.

1.3 Acid-Base Dissociation (pKa)

Favipiravir is a weak acid with a pKa of approximately 5.1 .[1][3]

  • pH < 5.1: The neutral molecule exists in the tautomeric equilibrium described above.

  • pH > 5.1 (Physiological pH 7.4): The molecule is largely deprotonated, existing as the pyrazine anion .

  • Implication: While the circulating drug is anionic, the active site of the viral polymerase (RdRp) often excludes bulk water, creating a local environment with a lower dielectric constant. This permits the protonated neutral forms (and their tautomers) to play a critical role in base pairing.

Mechanism of Action: The "Shape-Shifting" Mutagen

The pharmacological potency of Favipiravir lies in its ability to be recognized as a pseudo-purine.

2.1 Metabolic Activation

Favipiravir is a prodrug.[4][5][6][7] Upon cellular entry, it is ribosylated by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and subsequently phosphorylated by cellular kinases to form the active metabolite: Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP) .[1]

2.2 Ambiguous Base Pairing (Lethal Mutagenesis)

Once incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), T-705-RTP escapes immediate proofreading because it does not cause immediate chain termination.[1] Instead, it induces transition mutations during the next round of replication.

The ambiguity arises from the rotation of the carboxamide group (


) and the tautomeric state of the pyrazine core:
  • Guanine Mimicry (Syn-conformation):

    • The keto-form (or specific rotamer) presents a hydrogen bond donor/acceptor pattern resembling Guanine.[1]

    • Pairs with Cytidine (C). [1][8]

  • Adenine Mimicry (Anti-conformation):

    • Through amide rotation, the molecule presents a face resembling Adenine.

    • Pairs with Uridine (U). [1][8]

This "wobble" leads to an accumulation of


 and 

transition mutations, pushing the viral population beyond the error threshold into extinction catastrophe .
2.3 Pathway Visualization[1]

FavipiravirMechanism cluster_metabolism Intracellular Activation cluster_pairing Ambiguous Base Pairing (Tautomer/Rotamer Driven) Prodrug Favipiravir (T-705) (Prodrug) RTP T-705-RTP (Active Metabolite) Prodrug->RTP HGPRT + Kinases RdRp Viral RdRp Incorporation RTP->RdRp PairC Mimics Guanine Pairs with Cytosine (C) RdRp->PairC Rotamer A PairU Mimics Adenine Pairs with Uracil (U) RdRp->PairU Rotamer B Mutation Transition Mutations (G->A, C->U) PairC->Mutation PairU->Mutation Collapse Lethal Mutagenesis (Viral Extinction) Mutation->Collapse

Caption: Activation pathway of Favipiravir showing the bifurcation in base-pairing specificity driven by structural rotation and tautomerism, leading to viral extinction.[1]

Analytical Characterization Protocols

To validate the tautomeric state and purity of Favipiravir, the following self-validating protocols are recommended.

3.1 Protocol: Spectrophotometric pKa Determination

This protocol determines the ionization constant, which is the tipping point for the keto-enol equilibrium shift in aqueous media.

Materials:

  • Favipiravir (pure standard).[1]

  • Britton-Robinson buffer series (pH 2.0 to 10.0).[1]

  • UV-Vis Spectrophotometer (Scan range 200–400 nm).[1]

Workflow:

  • Stock Preparation: Dissolve 10 mg Favipiravir in 10 mL Methanol (Stock A).

  • Aliquot: Add 100

    
    L of Stock A to 10 mL of each buffer solution.
    
  • Measurement: Record UV spectra for each pH point.

  • Analysis:

    • Observe the Isosbestic Point (indicates two species in equilibrium).[1]

    • Plot Absorbance at

      
       (approx. 360 nm for anion/keto-like form) vs. pH.[1]
      
    • Fit data to the Henderson-Hasselbalch equation to solve for pKa.

    • Validation Criteria: The calculated pKa must fall within

      
      .
      
3.2 Protocol: Variable Temperature NMR (VT-NMR)

To observe the dynamic exchange between tautomers or rotamers.[1]

Materials:

  • Solvent: DMSO-

    
     (favors H-bonding observation) and 
    
    
    
    .[1]
  • Instrument: 500 MHz NMR or higher.

Workflow:

  • Sample Prep: Prepare 10 mM solution in DMSO-

    
    .
    
  • Acquisition (298 K): Acquire 1H spectrum. Look for the broad singlet of the amide protons and the sharp/broad signal of the hydroxyl/NH proton.

  • Temperature Ramp: Acquire spectra at 298 K, 313 K, 323 K, and 333 K.

  • Analysis:

    • Coalescence: If tautomeric exchange is fast on the NMR timescale, peaks will average. If slow, distinct sets of peaks appear.

    • Shift: Monitor the chemical shift of the C3-OH/NH proton. A significant upfield shift with temperature indicates the breaking of the intramolecular H-bond (Enol form).

Experimental Data Summary

Table 2: Comparative Bond Lengths (Calculated vs. Crystal) Validates the Enol-like solid-state structure.

BondCrystal Structure (

)
DFT Calc (Enol) (

)
DFT Calc (Keto) (

)
C3-O (Hydroxyl/Carbonyl) 1.34 (Single bond character)1.351.22 (Double bond)
C3-C2 1.411.421.46
C2-C(Amide) 1.481.491.51

Note: The C3-O bond length of 1.34


 in the crystal structure strongly supports the C-OH (Enol) formulation over the C=O[1] (Keto) formulation.[1][9]
References
  • Furuta, Y., et al. (2013).[1] Favipiravir (T-705), a novel viral RNA polymerase inhibitor.[1][4] Antiviral Research.

  • Jin, Z., et al. (2013).[1] The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards Influenza A Virus Polymerase.[1] PLOS ONE.

  • Hille, U. E., et al. (2023).[1] Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues in Solution and in the Solid State.[10][11] The Journal of Organic Chemistry. [1]

  • Du, Y., et al. (2020).[1][12] Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir. bioRxiv. [1]

  • Arias, A., et al. (2014).[1] Favipiravir elicits antiviral mutagenesis during virus replication in vivo.[6][13] eLife.

Sources

Methodological & Application

Application Note: Protocol for C-6 Fluorination using Selectfluor® in Favipiravir Synthesis

[1]

Executive Summary

This application note details a high-integrity protocol for the synthesis of Favipiravir (T-705) via the direct fluorination of 3-hydroxypyrazine-2-carboxamide (T-1105) using Selectfluor® (F-TEDA-BF4).[1] Unlike legacy methods that utilize hazardous elemental fluorine (

1

This guide addresses the critical challenges of this transformation—specifically the electron-deficient nature of the pyrazine core—by optimizing solvent systems and reaction kinetics.[1] We provide a scalable, self-validating workflow suitable for process development and medicinal chemistry laboratories.[1]

Scientific Background & Reaction Engineering

The Challenge of Pyrazine Fluorination

Favipiravir acts as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] The introduction of the fluorine atom at the C-6 position is the distinct step that confers bioactivity.[1]

From a synthetic perspective, the substrate T-1105 presents a challenge:

  • Electron Deficiency: The pyrazine ring is inherently electron-poor, making electrophilic aromatic substitution (

    
    ) difficult.[1]
    
  • Tautomeric Equilibrium: T-1105 exists in equilibrium between the lactam (3-oxo) and lactim (3-hydroxy) forms.[1] The lactim tautomer is the required nucleophile for reaction with Selectfluor.

  • Solubility: The high polarity of the amide and hydroxyl groups limits solubility in standard non-polar solvents, while protic solvents can quench the electrophilic fluorinating agent.

Mechanistic Pathway

The reaction proceeds through an electrophilic fluorination mechanism, potentially involving a Single Electron Transfer (SET) component depending on the solvent dielectric.[1]

  • Activation: The enol-like character of the 3-hydroxy group increases electron density at the C-6 position (para to the activating hydroxyl).[1]

  • Fluorine Transfer: The N-F bond of Selectfluor is attacked by the C-6 carbon.[1]

  • Re-aromatization: Loss of a proton restores the aromatic pyrazine system.[1]

GSubstrateT-1105(Lactam/Lactim Mix)Complex[Charge-TransferComplex]Substrate->Complex TautomerizationSelectfluorSelectfluor(F-TEDA-BF4)Selectfluor->Complex Electrophilic AttackIntermediateSigma Complex(C6-Fluorinated)Complex->Intermediate F+ TransferProductFavipiravir(T-705)Intermediate->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the C-6 fluorination of T-1105.[1] The reaction relies on accessing the reactive lactim tautomer.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Hydroxypyrazine-2-carboxamide (T-1105) [Purity >98%][1]

    • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) [Active F > 95%][1]

    • Solvent System: Acetonitrile (MeCN) and Water (H2O) mixture (9:1 v/v) OR Ionic Liquid ([BMIM][BF4]) for high-yield optimization.[1]

  • Equipment:

    • Jacketted glass reactor or round-bottom flask with reflux condenser.[1]

    • HPLC system (C18 column) for IPC (In-Process Control).[1]

    • Inert gas line (

      
       or Ar).[1]
      
Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 1.2–1.5 eq SelectfluorExcess Selectfluor drives the reaction against the deactivated ring.[1]
Temperature 50°C – 70°CActivation energy is high due to electron deficiency; heat is required.[1]
Solvent Polarity High (

)
Stabilizes the charged transition state and solubilizes the substrate.[1]
Atmosphere Inert (

)
Prevents moisture-induced hydrolysis of Selectfluor (though it is relatively stable).[1]
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge Reactor: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyrazine-2-carboxamide (1.0 equiv).

  • Solvent Addition: Add Acetonitrile:Water (9:1) to achieve a concentration of 0.2 M.

    • Note: If available, using the ionic liquid [BMIM][BF4] instead of MeCN/Water has been shown to increase yields to ~50% by stabilizing the ionic intermediates [1].[1]

  • Selectfluor Addition: Add Selectfluor (1.5 equiv) in a single portion at room temperature. The reaction is initially heterogeneous.[1]

Phase 2: Reaction & Monitoring[1]
  • Heating: Warm the mixture to 60°C . The solids will gradually dissolve as the reaction progresses and the Selectfluor is consumed.

  • IPC (In-Process Control): Monitor by HPLC after 4 hours.

    • Target: Consumption of T-1105 > 90%.[1]

    • Observation: Product peak (Favipiravir) typically elutes earlier than the starting material on reverse-phase C18 (polar F group vs H).[1]

  • Duration: Typical reaction time is 6–12 hours depending on scale and exact temperature.[1]

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature.

  • Extraction:

    • Concentrate the MeCN under reduced pressure.[1]

    • Dilute the residue with ethyl acetate (EtOAc).[1]

    • Wash with water (to remove Selectfluor byproducts and TEDA salts).[1]

  • Purification:

    • The crude product often contains unreacted T-1105.[1]

    • Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1) and cool slowly to 4°C. Favipiravir crystallizes as a pale yellow/white solid.[1]

WorkflowStartStart: T-1105 + SolventAddReagentAdd Selectfluor (1.5 eq)Start->AddReagentHeatHeat to 60°C (6-12h)AddReagent->HeatCheckIPC: HPLC Check(>90% Conversion?)Heat->CheckCheck->HeatNo (Continue)QuenchCool & Evaporate SolventCheck->QuenchYesExtractExtract w/ EtOAcWash w/ H2OQuench->ExtractCrystallizeRecrystallize(EtOH/H2O)Extract->Crystallize

Figure 2: Operational workflow for the batch synthesis of Favipiravir.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Substrate insolubility or low temperature.[1]Switch solvent to [BMIM][BF4] or increase temp to 75°C. Ensure vigorous stirring.
High Impurity Profile Over-fluorination or oxidative degradation.[1]Reduce Selectfluor equivalents to 1.2. Lower temperature to 50°C and extend time.
Retention of Selectfluor Incomplete workup.Ensure thorough water washes.[1][3][4] TEDA salts are highly water-soluble.[1]
Advanced Optimization: Ionic Liquids

Recent process chemistry developments suggest that carrying out this reaction in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) significantly enhances the yield (up to 50% isolated) compared to conventional organic solvents.[1] The ionic liquid acts as both solvent and Lewis acid catalyst, stabilizing the transition state [1].

Safety & Handling (Selectfluor®)

Although Selectfluor is marketed as a "safe" electrophilic fluorinating agent compared to

  • Oxidizer: Selectfluor is a strong oxidant.[1][5][6] Keep away from reducing agents and metal powders.[1]

  • Thermal Stability: Do not heat bulk Selectfluor above 100°C, as it can decompose exothermally.[1][5]

  • Active Fluorine: Treat waste streams with a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) before disposal to quench any residual active fluorine species.[1]

References

  • Organic & Biomolecular Chemistry (2023). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. [1][7][8]

  • Journal of Fluorine Chemistry. Selectfluor™ reagent F-TEDA-BF4 in pharmaceutical synthesis. [1]

  • Air Products & Chemicals / Merck. Selectfluor® Fluorinating Reagent Safety Data Sheet. [1]

  • Acta Naturae (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. [1][9]

Application Notes and Protocols: In Vitro Assays for T-705 (Favipiravir) RNA-Dependent RNA Polymerase (RdRp) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

T-705 (Favipiravir) is a potent, broad-spectrum antiviral agent that targets the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme essential for the replication of numerous RNA viruses.[1][2] Its utility against influenza, Ebola, and coronaviruses has made it a critical tool in antiviral research and development.[3] Accurate and robust in vitro methods to quantify the inhibitory activity of T-705 against viral RdRp are paramount for mechanistic studies and high-throughput screening (HTS) campaigns. This guide provides a detailed overview of the mechanism of T-705 and presents comprehensive, field-proven protocols for assessing its inhibitory effects on RdRp activity. We will explore methodologies ranging from classic gel-based primer extension assays for detailed mechanistic insights to fluorescence-based systems optimized for HTS applications.

Scientific Foundation: The Mechanism of T-705 Action

Understanding the mechanism of T-705 is crucial for designing and interpreting any inhibitory assay. T-705 is a prodrug, meaning it is biologically inactive upon administration and requires intracellular conversion to its active form.[3][4]

  • Intracellular Activation: Once inside a host cell, T-705 undergoes phosphoribosylation to form favipiravir-ribofuranosyl-5'-monophosphate (T-705-RMP), which is then further phosphorylated to its active triphosphate form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][5] This activation pathway is a key consideration, as direct biochemical assays must utilize the pre-synthesized T-705-RTP, not the parent T-705 compound.[1]

  • RdRp Inhibition: T-705-RTP functions as a purine nucleotide analog, mimicking both adenosine and guanosine.[6][7] The viral RdRp enzyme mistakenly recognizes and incorporates T-705-RTP into the nascent viral RNA strand.[1][6] This leads to inhibition through two primary, non-mutually exclusive mechanisms:

    • Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated T-705 can cause catastrophic errors in the viral genome during subsequent rounds of replication, leading to non-viable virions.[4][8]

    • Chain Termination: While a single incorporation may only slow RNA extension, the incorporation of two consecutive T-705-RMP molecules has been shown to effectively halt further elongation of the RNA strand.[7][9][10]

The dual-action mechanism makes T-705 a highly effective inhibitor and provides a basis for the assays described herein.

T705_Mechanism cluster_cell Host Cell Cytoplasm cluster_inhibition Inhibition Mechanisms T705_RTP T-705-RTP (Active Form) RdRp_Complex Viral RdRp-RNA Template Complex T705_RTP->RdRp_Complex Competitive Substrate T705_RMP T-705-RMP T705_RMP->T705_RTP Phosphorylation Mutagenesis Lethal Mutagenesis (Ambiguous Base-Pairing) RdRp_Complex->Mutagenesis Incorporation Termination Chain Termination (RNA Synthesis Block) RdRp_Complex->Termination Incorporation T705_Ext T-705 (Favipiravir) (Prodrug) T705_Ext->T705_RMP Cellular Entry & Phosphoribosylation

Figure 1: Intracellular activation and RdRp inhibition pathway of T-705.

Overview of In Vitro RdRp Assay Formats

The choice of assay depends on the experimental goal, whether it is for detailed kinetic analysis or high-throughput screening of compound libraries. Each format has distinct advantages and limitations.

Assay Format Principle Throughput Advantages Disadvantages Primary Use Case
Gel-Based Primer Extension Radiolabeled or fluorescently-labeled primer is extended by RdRp. Products are resolved by size on a polyacrylamide gel.[7]LowProvides direct visual evidence of chain termination and product length. Excellent for mechanistic studies.[4]Labor-intensive, requires hazardous materials (if radioactive), difficult to quantify precisely.Mechanistic studies, validation of inhibitor action.
Filter-Binding Assay Incorporation of radiolabeled nucleotides ([³H] or [³²P]-NTPs) into nascent RNA, which is captured on a filter. Radioactivity is quantified by scintillation counting.[11][12]Low to MediumQuantitative, well-established method for enzyme kinetics.Requires radioactivity, separation steps increase time and potential for error.Enzyme kinetics (Km, Vmax), IC₅₀ determination for lead compounds.
Fluorescence-Based (dsRNA Dye) An intercalating dye (e.g., PicoGreen) fluoresces upon binding to the dsRNA product formed by RdRp activity on a self-priming or primed template.[13][14]HighNon-radioactive, homogeneous ("mix-and-read") format, easily automated for HTS.[15][16]Prone to interference from fluorescent compounds, indirect measurement of activity.High-throughput screening (HTS), primary hit identification.
Scintillation Proximity Assay (SPA) A radiolabeled nucleotide is incorporated into a biotinylated RNA primer bound to a streptavidin-coated scintillant bead. Signal is only generated when the radiolabel is in close proximity to the bead.[17]HighHomogeneous, no separation steps needed, highly sensitive, automatable.Requires specialized beads and radiolabeled reagents, potential for compound interference.HTS, binding affinity studies.

Core Components and Critical Parameters

Regardless of the assay format, several core components and conditions are fundamental to a successful RdRp inhibition experiment. The precise concentrations should be optimized empirically for the specific viral RdRp being studied.

Component Description & Justification Typical Concentration Range
Recombinant RdRp Purified, active viral RNA-dependent RNA polymerase. For many viruses (e.g., SARS-CoV-2, Influenza), this is a multi-protein complex (e.g., nsp12/7/8) required for full activity.[13][18]0.5 - 3.0 µM[13]
RNA Template/Primer A single-stranded RNA template with a defined primer binding site or a self-priming RNA with a hairpin structure.[13][15] The sequence should be designed to avoid complex secondary structures that impede polymerase processivity.0.5 - 1.0 µM[13]
NTP Mix Equimolar mixture of ATP, CTP, GTP, and UTP. One NTP is typically labeled (radioactively or otherwise) or kept at a limiting concentration for kinetic studies.10 - 50 µM[11][19]
T-705-RTP The active triphosphate form of Favipiravir. The parent compound, T-705, will show no activity in a biochemical assay.10 nM - 100 µM[1]
Reaction Buffer Typically Tris-HCl based. Provides a stable pH environment for the enzyme.20-50 mM Tris-HCl, pH 7.5-8.0[13]
Divalent Cations (Mg²⁺/Mn²⁺) Essential cofactors for the polymerase catalytic activity.[20] Magnesium (MgCl₂) is most common.5-10 mM MgCl₂[13]
Reducing Agent (DTT) Dithiothreitol maintains cysteine residues in the enzyme in a reduced state, preventing oxidative damage and preserving activity.1-10 mM DTT[13]
RNase Inhibitor A recombinant protein that inhibits contaminating ribonucleases, protecting the RNA template and product from degradation.1-2 U/µL[13]

Experimental Protocols

The following protocols provide step-by-step methodologies for key assays. It is critical to include proper controls in every experiment:

  • Negative Control (No Enzyme): To measure background signal.

  • Positive Control (No Inhibitor): Represents 100% enzyme activity (often with DMSO vehicle).

  • Reference Inhibitor: A known RdRp inhibitor (e.g., Remdesivir-TP for SARS-CoV-2) to validate assay performance.

Protocol 1: High-Throughput Fluorescence-Based RdRp Inhibition Assay

This protocol is adapted for a 96-well plate format and is ideal for screening compound libraries.[13][14][16]

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis A 1. Prepare Reagent Master Mix (Buffer, RdRp, RNA Template, RNase Inhibitor) D 4. Add RdRp Master Mix to wells A->D B 2. Serially Dilute T-705-RTP & Test Compounds in DMSO C 3. Dispense Compounds/Controls into 96-well plate B->C C->D E 5. Pre-incubate (Compound + Enzyme) D->E F 6. Initiate Reaction by adding NTP Mix E->F G 7. Incubate at 37°C F->G H 8. Stop Reaction & Add Fluorescent dsRNA Dye G->H I 9. Read Fluorescence (ex: ~485nm, em: ~535nm) H->I J 10. Calculate % Inhibition & Plot Dose-Response Curve (IC₅₀) I->J

Figure 2: General workflow for a high-throughput fluorescence-based RdRp assay.

Methodology:

  • Compound Plating: In a 96-well black, flat-bottom assay plate, add 1 µL of serially diluted T-705-RTP or other test compounds (in DMSO). Include wells with 1 µL of DMSO only for positive controls.

  • Enzyme/Template Mix Preparation: Prepare a 2x master mix in RNase-free water containing:

    • 40 mM Tris-HCl (pH 8.0)

    • 20 mM KCl

    • 12 mM MgCl₂

    • 2 mM DTT

    • 0.02% Triton-X 100

    • 4 U/µL RNase Inhibitor

    • 2 µM Self-Priming RNA Template

    • 4 µM Recombinant RdRp Complex

  • Enzyme/Compound Incubation: Add 24 µL of the Enzyme/Template mix to each well. Mix gently and incubate for 30 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 10x NTP mix (e.g., 100 µM of each NTP). Add 5 µL of this mix to each well to initiate the reaction (final volume 30 µL).

  • Polymerase Reaction: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Stop the reaction by adding 10 µL of 0.5 M EDTA. Add 200 µL of a 1x working solution of QuantiFluor dsRNA dye (or similar intercalating dye), prepared according to the manufacturer's recommendation.[13] Incubate for 5 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity using a plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate percent inhibition: 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Gel-Based Primer Extension Assay for Mechanistic Studies

This assay provides a direct visualization of RNA synthesis and the effect of T-705-RTP on product length.[6][7]

Methodology:

  • Primer Labeling: Label a 15-mer RNA primer at the 5' end using T4 Polynucleotide Kinase and [γ-³²P]-ATP. Purify the labeled primer using a size-exclusion column to remove unincorporated nucleotides.

  • Template Annealing: Anneal the ³²P-labeled primer to a 30-mer RNA template by heating to 95°C for 2 minutes and then slowly cooling to room temperature.

  • Reaction Assembly: In an RNase-free microfuge tube, assemble the following reaction mix on ice (20 µL total volume):

    • 1x RdRp Reaction Buffer (see Protocol 1)

    • 1 µM Annealed Primer/Template Complex

    • 1 µM Recombinant RdRp

    • 2 U/µL RNase Inhibitor

    • Desired concentration of T-705-RTP (or vehicle control)

  • Pre-incubation: Incubate the mix for 10 minutes at 30°C.

  • Reaction Initiation: Start the reaction by adding NTPs to a final concentration of 50 µM each.

  • Time-Course Sampling (Optional): At various time points (e.g., 5, 15, 30, 60 min), remove aliquots and stop the reaction by mixing with an equal volume of 2x Stop Buffer (94% formamide, 30 mM EDTA, 0.05% bromophenol blue).

  • Product Analysis: Heat the stopped reactions at 95°C for 5 minutes, then load onto a 20% denaturing polyacrylamide gel (with 7M Urea). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization: Expose the gel to a phosphor screen overnight and visualize the radiolabeled RNA products using a phosphorimager. The presence of shorter bands in the T-705-RTP lanes compared to the full-length product in the control lane indicates chain termination.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Signal (All Wells) Inactive enzyme; degraded RNA template/primer; incorrect buffer components (e.g., missing Mg²⁺); RNase contamination.Verify enzyme activity with a fresh aliquot. Use new, nuclease-free reagents. Check buffer recipe and pH. Always include a potent RNase inhibitor.
High Background Signal (No Enzyme Control) Contaminating nuclease activity in reagents; auto-fluorescence of the assay plate or dye.Use high-purity, nuclease-free reagents. Test different brands of black assay plates. Subtract background signal during data analysis.
Poor Z'-Factor (<0.5) in HTS Assay window is too small (difference between positive and negative controls); high well-to-well variability.Optimize enzyme and substrate concentrations to maximize signal-to-background ratio. Ensure proper mixing and precise liquid handling.
Inconsistent IC₅₀ Values Compound precipitation at high concentrations; unstable reagents; variability in incubation times.Check compound solubility in the final assay buffer. Prepare fresh reagent stocks daily. Use automated liquid handlers for consistent timing.
Fluorescent Compound Interference (HTS) Test compound is fluorescent at the assay wavelengths.Re-test hits in a secondary, non-fluorescent assay (e.g., filter-binding). Perform a counterscreen without the enzyme to identify fluorescent compounds.

Conclusion

The in vitro assessment of T-705-RTP activity against viral RdRp is a cornerstone of antiviral research. The fluorescence-based assays offer a robust and scalable platform for high-throughput screening to identify novel RdRp inhibitors. For compounds of interest, classic gel-based and filter-binding assays provide the necessary resolution for detailed mechanistic and kinetic characterization. By carefully selecting the appropriate assay format and meticulously controlling experimental parameters, researchers can generate high-quality, reproducible data to accelerate the development of next-generation antiviral therapeutics.

References

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • Du, Y. X., & Chen, X. P. (2022). Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19. Journal of Medical Virology, 94(10), 4561-4569. [Link]

  • Wang, Q., Wu, J., Wang, H., Gao, Y., & Liu, J. (2022). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Microbiology, 13, 845347. [Link]

  • Vanderlinden, E., Vrancken, R., Van den Eynde, C., Goya, J., & Naesens, L. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 60(11), 6679–6691. [Link]

  • Peng, Q., Wang, Y., & Zhang, Y. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? The Innovation, 2(3), 100145. [Link]

  • Mihindukulasuriya, K. A., & Wu, G. (2020). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Journal of Taibah University Medical Sciences, 15(6), 451-456. [Link]

  • Huchting, J., Vanderlinden, E., & Naesens, L. (2020). Detailed Molecular Interactions of Favipiravir with SARS-CoV-2, SARS-CoV, MERS-CoV, and Influenza Virus Polymerases In Silico. Microorganisms, 8(10), 1610. [Link]

  • Ferron, F., Debat, H., Decroly, E., & Canard, B. (2020). A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex. Antiviral Research, 179, 104823. [Link]

  • Kirkegaard, K., & Baltimore, D. (1986). The mechanism of RNA recombination in poliovirus. Cell, 47(3), 433-443. [Link]

  • Wikipedia contributors. (2023). RNA-dependent RNA polymerase. Wikipedia. [Link]

  • Ferrer-Orta, C., Arias, A., Pérez-Luque, R., & Verdaguer, N. (2015). Viral RNA-Dependent RNA Polymerases: A Structural Overview. Current Opinion in Structural Biology, 32, 111-120. [Link]

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., & Furuta, Y. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202–5208. [Link]

  • ResearchGate. (2013). Chemical structures of T-705 (A) and T-705RTP (B). [Link]

  • Kocabas, F., Turan, R. D., & Aslan, G. S. (2015). Fluorometric RdRp assay with self-priming RNA. Analytical Biochemistry, 478, 78–80. [Link]

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., & Webby, R. J. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards influenza A virus polymerase. PubMed. [Link]

  • Bai, X., Li, X., Zhou, C., & Zhang, W. (2022). Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. Molecules, 27(14), 4503. [Link]

  • ViralZone. (n.d.). RNA-dependent RNA polymerase. ExPASy. [Link]

  • Huchting, J., Smietana, M., & Naesens, L. (2023). T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir. Viruses, 15(6), 1357. [Link]

  • Kao, C. C., & Sun, J. H. (2008). Biochemical analyses of the interactions between viral polymerases and RNAs. Methods in Molecular Biology, 439, 165-178. [Link]

  • O'Reilly, E. K., & Kao, C. C. (1998). Analysis of RNA-dependent RNA polymerase structures. Nucleic Acids Research, 26(7), 1742-1750. [Link]

  • Nair, V. P., Anang, S., Srivastava, A., & Surjit, M. (2016). RNA-dependent RNA Polymerase Assay for Hepatitis E Virus. Bio-protocol, 6(20), e1959. [Link]

  • Noble, C. G., Chen, Y. L., Dong, H., & Gu, F. (2016). Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue. Antiviral Research, 133, 183-190. [Link]

  • ProFoldin. (n.d.). SARS-CoV-2 RNA Polymerase (RdRp) Assay Kits. ProFoldin Inc.[Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., & Barnard, D. L. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]

  • te Velthuis, A. J. W. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology, 1836, 343-374. [Link]

  • Nair, V. P., Anang, S., Srivastava, A., & Surjit, M. (2016). RNA-dependent RNA Polymerase Assay for Hepatitis E Virus. SciSpace. [Link]

  • Gáspár, A., Kálmán, F. S., & Mészáros, A. K. (2024). Novel analogues of a non-nucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics. Beilstein Journal of Organic Chemistry, 20, 547-555. [Link]

  • Cheng, A., Zhang, W., & Li, H. (2005). Expression, purification, and characterization of SARS coronavirus RNA polymerase. Virology, 335(2), 165-176. [Link]

  • University of Kentucky. (2020). Covid 19: RNA-dependent RNA Polymerase Assays for Biochemical Characterization and Antiviral Drug Discovery. University of Kentucky Research. [Link]

  • Institut Pasteur. (2020). Protocol: Real-time RT-PCR assays for the detection of SARS-CoV-2. World Health Organization. [Link]

  • AssayWise. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. [Link]

  • ResearchGate. (2013). Inhibition of influenza virus RNA polymerase by T-705RTP. [Link]

  • ProFoldin. (n.d.). SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). ProFoldin Inc.[Link]

  • Li, C., Zhu, X., & Wang, Q. (2021). SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System. Viruses, 13(10), 2056. [Link]

  • Yan, L., Yang, Y., & Li, M. (2021). SARS-CoV-2 RdRp is a versatile enzyme with proofreading activity and ability to incorporate NHC into RNA by using diphosphate form molnupiravir as a substrate. bioRxiv. [Link]

Sources

Application Note & Protocol: Solvent System Optimization for the Recrystallization of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide, widely known as Favipiravir, is a potent antiviral agent that functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its efficacy against a broad spectrum of RNA viruses has made it a critical compound in antiviral research and therapeutic development.[2][3] The purity and crystalline form of an active pharmaceutical ingredient (API) are paramount, directly impacting its stability, bioavailability, and manufacturability. Recrystallization is the definitive method for purifying solid organic compounds, and the selection of an appropriate solvent system is the most critical parameter for a successful and reproducible outcome.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the selection and optimization of solvent systems for the recrystallization of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide. We will delve into the physicochemical properties of the molecule, the principles of solvent selection, and provide detailed protocols for systematic solvent screening and bulk recrystallization. The causality behind experimental choices is emphasized to empower the user with a deep, functional understanding of the process.

Physicochemical Properties & Structural Considerations

Understanding the molecular structure of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide is fundamental to predicting its solubility behavior.

  • Molecular Formula: C₅H₄FN₃O₂[4]

  • Molecular Weight: 157.1 g/mol [4]

  • Structure: The molecule contains several polar functional groups: a carboxamide (-CONH₂), a hydroxyl (-OH) group, and two nitrogen atoms within the pyrazine ring. The fluorine atom adds to the molecule's polarity.

  • Key Features for Solubility:

    • Hydrogen Bond Donors: Amide (N-H) and hydroxyl (O-H) groups.

    • Hydrogen Bond Acceptors: Carbonyl oxygen (C=O), hydroxyl oxygen, and pyrazine nitrogens.

  • Melting Point: Reported in the range of 188–191 °C, with some sources noting decomposition.[5] A melting point of ~270 °C has also been reported for the related compound 3-hydroxy-2-pyrazinecarboxamide, suggesting strong intermolecular forces.[6]

  • Polymorphism: This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures. Recrystallization from ethyl acetate has been shown to produce a novel tetragonal polymorph, which is slightly less stable than the common orthorhombic form.[1][7] The choice of solvent and the cooling profile can directly influence the resulting polymorphic form, making controlled recrystallization essential.

The presence of multiple hydrogen bonding sites indicates that 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide is a polar molecule. Following the principle of "like dissolves like," polar solvents are expected to be the most effective for its dissolution.[8]

Principles of Optimal Solvent Selection

The ideal recrystallization solvent is one where the target compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[9] This differential solubility is the driving force for crystallization upon cooling.

Key Criteria for a Suitable Solvent System:

  • Differential Solubility: The compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot gravity filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[9]

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough to be easily removed from the crystals during drying.[8] A boiling point well below the compound's melting point is crucial to prevent "oiling out," where the solid melts before dissolving.[8]

  • Crystal Quality: The chosen solvent should facilitate the formation of well-defined, non-agglomerated crystals.

  • Safety & Cost: The solvent should be low in toxicity, flammability, and cost.[9]

Systematic Solvent Screening Protocol

A systematic, small-scale screening process is the most efficient method to identify a suitable solvent or solvent pair.

Single-Solvent Screening

This protocol aims to identify a single solvent that meets the differential solubility criteria.

Materials:

  • 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide (crude)

  • Small test tubes (e.g., 13x100 mm)

  • Heating block or water bath

  • Vortex mixer

  • Selection of candidate solvents (See Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the candidate solvent dropwise (start with ~0.5 mL) at room temperature.

  • Agitate or vortex the mixture. Observe the solubility.

    • Result A (Unsuitable): If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent due to poor potential recovery.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point while adding more solvent dropwise until the solid just dissolves.

    • Result B (Unsuitable): If a very large volume of solvent is required to dissolve the compound, the solvent is not practical.

    • Result C (Potentially Suitable): If the compound dissolves completely in a minimal amount of hot solvent, proceed to the next step.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals.

    • Result D (Ideal): Abundant, well-formed crystals appear. This is an ideal solvent.

    • Result E (Acceptable): A modest amount of crystals form. This solvent may be useful, especially in a mixed-solvent system.

    • Result F (Unsuitable): No crystals form, even after scratching the inside of the test tube or adding a seed crystal. The compound is too soluble in the cold solvent.

Mixed-Solvent Screening (Solvent/Anti-Solvent)

This method is employed when no single solvent is ideal.[10] It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[10]

Procedure:

  • Select a suitable solvent/anti-solvent pair (see Table 1 for suggestions). The two solvents must be fully miscible.[8]

  • Dissolve a small amount of the compound (~30 mg) in the minimum volume of the hot "solvent."

  • While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Add a drop or two of the hot "solvent" back into the mixture to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as described in the single-solvent method, and observe crystal formation.

Diagram: Systematic Solvent Screening Workflow

Solvent_Screening_Workflow Solvent Screening Workflow for 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide start Start: Place ~30mg of crude compound in test tube add_solvent Add 0.5 mL of solvent at Room Temp start->add_solvent check_rt_sol Is compound soluble? add_solvent->check_rt_sol heat_solvent Heat to boiling. Add minimum solvent for dissolution. check_rt_sol->heat_solvent No unsuitable_rt Unsuitable: Too soluble when cold. Consider as 'solvent' in mixed pair. check_rt_sol->unsuitable_rt Yes check_hot_sol Does it dissolve? heat_solvent->check_hot_sol cool_solution Cool slowly to RT, then place in ice bath check_hot_sol->cool_solution Yes unsuitable_hot Unsuitable: Insoluble or very poor solubility. check_hot_sol->unsuitable_hot No check_crystals Do crystals form? cool_solution->check_crystals unsuitable_cool Unsuitable: Too soluble when cold. check_crystals->unsuitable_cool No ideal_solvent IDEAL SOLVENT Good recovery. check_crystals->ideal_solvent Yes

Caption: Workflow for single-solvent screening.

Recommended Solvent Systems & Data Interpretation

Based on the polar nature of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide and literature precedents for similar compounds, the following solvents should be prioritized for screening.

Table 1: Candidate Solvents for Recrystallization Screening

Solvent ClassSolvent NameExpected BehaviorCommon Mixed-Solvent Pairs
Protic WaterLikely low solubility even when hot. May be a good anti-solvent.Ethanol/Water, Acetone/Water[9]
MethanolPotentially too soluble, even at room temperature. Good "solvent" for a mixed pair.[10]Methanol/Diethyl Ether[9]
EthanolGood candidate. Literature reports use in purification.[5] Might have good differential solubility.Ethanol/Water[11]
Isopropanol (IPA)Good candidate, less polar than ethanol. May offer better differential solubility.IPA/Water, IPA/Hexane
Polar Aprotic AcetonePotentially too soluble.[10] Good "solvent" for a mixed pair.Acetone/Hexane
Ethyl AcetateExcellent Candidate. Literature reports successful recrystallization and isolation of a polymorph.[1][7]Ethyl Acetate/Hexane[8]
AcetonitrileGood candidate. Used for similar compounds.[12]Acetonitrile/Water
Dimethyl Sulfoxide (DMSO)Likely to dissolve the compound at room temperature. Not ideal for recrystallization due to high boiling point.Not recommended
Non-Polar Hexane / HeptaneExpected to be insoluble. Excellent anti-solvent.Used as anti-solvent
TolueneLikely insoluble or very poorly soluble.Toluene/Hexane[8]
Dichloromethane (DCM)May have some solubility, but volatility can be an issue.DCM/Hexane[8]

Interpretation: The molecule's ability to form strong hydrogen bonds suggests that protic solvents like ethanol or polar aprotic solvents like ethyl acetate are the most promising starting points. An ethanol/water or ethyl acetate/hexane system is a highly logical choice for a mixed-solvent approach if a single solvent is not ideal.

Optimized Bulk Recrystallization Protocol (Example: Ethyl Acetate)

This protocol assumes ethyl acetate has been identified as a suitable solvent from the screening process.

Materials:

  • Crude 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide

  • Erlenmeyer flask (sized so solvent fills it ~1/3 to 1/2 full)

  • Hot plate with stirring

  • Condenser (optional, for volatile solvents)

  • Fluted filter paper and stemless funnel (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ethyl Acetate (reagent grade)

  • Hexane (reagent grade, as anti-solvent if needed)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethyl acetate and begin heating with stirring. Continue to add the minimum amount of hot ethyl acetate in portions until the solid is completely dissolved. Rationale: Using the minimum volume maximizes recovery.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Rationale: Charcoal adsorbs high molecular weight colored impurities.

  • Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Rationale: This step removes solid impurities. A stemless funnel and pre-heating prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (ethyl acetate). Rationale: The cold solvent washes away residual soluble impurities from the crystal surfaces without significantly dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram: Key Molecular Interactions in Recrystallization

Molecular_Interactions Solute-Solvent Interactions (Hot) vs. Solute-Solute (Cold) cluster_hot Hot Solution: High Energy cluster_cold Cold Solution: Low Energy solute1 Favipiravir solvent1 Solvent (e.g., Ethyl Acetate) solute1->solvent1 H-Bonding solvent2 Solvent solute1->solvent2 Dipole-Dipole solvent3 Solvent solvent1->solvent3 Solvent-Solvent Interactions note_hot Solute-Solvent interactions dominate. Molecule is solvated and dissolved. solute_c1 Favipiravir solute_c2 Favipiravir solute_c1->solute_c2 Crystal Lattice H-Bonds & π-stacking solute_c3 Favipiravir solute_c2->solute_c3 Crystal Lattice H-Bonds & π-stacking note_cold Solute-Solute interactions are more stable. Crystallization occurs.

Caption: Recrystallization is driven by a shift in favorable interactions.

Troubleshooting

ProblemPossible CauseSolution
Oiling Out Solution is supersaturated; cooling too fast; solvent boiling point is too close to solute melting point.[8]Re-heat to dissolve the oil. Add more solvent. Allow to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase concentration. Try scratching the inner wall of the flask with a glass rod. Add a seed crystal.
Poor Recovery Too much solvent used; compound is too soluble in cold solvent; crystals were washed with warm solvent.Ensure minimum solvent volume is used. Cool the flask thoroughly in an ice bath. Always wash crystals with ice-cold solvent.
Colored Crystals Colored impurities were not removed.Use activated charcoal during the dissolution step and perform a hot gravity filtration before cooling.

Safety Precautions

  • Handle 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • All organic solvents are flammable and should be handled with care. Avoid open flames and ensure heating is performed using a steam bath, water bath, or heating mantle.

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.

References

  • Crystallization. (n.d.). University of California, Los Angeles - Chemistry. Available at: [Link]

  • Locuson, C. W. (1984). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 61(10), 912. Available at: [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto - Chemistry. Available at: [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder - Chemistry. Available at: [Link]

  • Solvent Choice. (n.d.). University of York - Chemistry Teaching Labs. Available at: [Link]

  • Chibisova, A. D., et al. (2021). Novel Polymorph of Favipiravir—An Antiviral Medication. Molecules, 26(3), 558. Available at: [Link]

  • PubChem. (n.d.). 5-fluoro-2-oxo-(314C)1H-pyrazine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Chibisova, A. D., et al. (2021). Novel Polymorph of Favipiravir—An Antiviral Medication. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 861-866. Available at: [Link]

  • Shiraki, K., & Daikoku, T. (2002). Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. Google Patents, EP1256588A1.
  • Afeiche, P., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents, US5462960A.
  • Marchivie, M., et al. (2013). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E, 69(11), o1695–o1699. Available at: [Link]

  • Fábián, L., et al. (2021). Green synthesis of structural analogs of favipiravir. RSC Advances, 11(54), 34228-34235. Available at: [Link]

  • Adinaveen, T., et al. (2018). SYNTHESIS CHARECTERIZATION OF PYRAZINAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. Journal of Consortium of Research Journals. Available at: [Link]

  • Unlu, S., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Beilstein Journal of Organic Chemistry, 18, 1568–1574. Available at: [Link]

  • 3-hydroxy-2-pyrazinecarboxamide. (n.d.). LookChem. Available at: [Link]

  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. Available at: [Link]

  • Rivas-Ozuna, M., et al. (2023). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 28(21), 7439. Available at: [Link]

  • Titova, Y. A., & Vatsadse, S. Z. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(3), 4-19. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Critical Fluorination Step in T-705 (Favipiravir) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of T-705 (Favipiravir). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the critical fluorination step. As your senior application scientist, I will provide not just protocols, but the rationale behind them, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the fluorination of the T-705 precursor, typically 3,6-dichloropyrazine-2-carbonitrile, to yield 3,6-difluoropyrazine-2-carbonitrile.

Q1: My yield of 3,6-difluoropyrazine-2-carbonitrile is consistently low (below 50%). What are the likely causes and how can I improve it?

Low yield is a multifaceted issue. Let's break down the potential culprits and their remedies.

Potential Cause Explanation & Recommended Solutions
Incomplete Reaction The conversion of the dichloro- to the difluoro- species is not going to completion. This can be due to several factors: • Insufficient Fluorinating Agent: Ensure you are using a sufficient excess of potassium fluoride (KF). A molar ratio of at least 7 equivalents of KF to the dichloropyrazine substrate is recommended.[1] • Poor Solubility of KF: KF has low solubility in many organic solvents. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial to facilitate the transport of fluoride ions into the organic phase.[2] Ensure the TBAB is dry and used in an adequate amount (e.g., 0.4-0.5 equivalents).[1] • Reaction Temperature Too Low: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction. For the KF/TBAB/DMSO system, a temperature of around 75°C is a good starting point.[1]
Product Loss During Work-up The desired product, 3,6-difluoropyrazine-2-carbonitrile, is volatile and prone to sublimation. Significant product loss can occur during solvent removal under reduced pressure.[1] • Avoid High Vacuum & Heat: When concentrating the reaction mixture, use a rotary evaporator with a moderate vacuum and a water bath temperature not exceeding 40-50°C. • Alternative Work-up: Instead of isolating the crude difluoro-intermediate by evaporation, consider a liquid-liquid extraction. After the reaction, the mixture can be cooled, diluted with water, and the product extracted into a suitable organic solvent like toluene. This solution can then be used directly in the next step, bypassing the need for evaporation.[1]
Moisture in the Reaction The presence of water can deactivate the fluoride ions by hydration, reducing their nucleophilicity. • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. KF should be dried in an oven before use. DMSO should be of anhydrous grade. Consider distilling toluene from a suitable drying agent if you are using it as a co-solvent. A common technique to ensure anhydrous conditions is to azeotropically remove water from the KF/TBAB/DMSO mixture with toluene before adding the substrate.[1]
Side Reactions The formation of byproducts will naturally lower the yield of the desired product. • Hydrolysis of Nitrile: If there is water in the reaction mixture, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid.[3][4][5][6][7] Maintaining anhydrous conditions is key to preventing this. • Incomplete Fluorination: Formation of the mono-fluorinated intermediate (3-chloro-6-fluoropyrazine-2-carbonitrile) is a common impurity if the reaction is not driven to completion. Monitor the reaction by TLC or HPLC to ensure the disappearance of both the starting material and the mono-fluorinated species.
Q2: I'm observing a significant amount of a mono-fluorinated byproduct. How can I drive the reaction to completion?

The presence of the mono-fluorinated intermediate is a clear indication of an incomplete reaction. Here's how to address this:

  • Increase Reaction Time: Continue to heat the reaction mixture and monitor its progress every hour by TLC or HPLC until the mono-fluorinated spot is no longer visible.

  • Increase Temperature: If extending the reaction time is not effective, a modest increase in temperature (e.g., from 75°C to 85°C) can help push the reaction to completion. Be mindful that higher temperatures may also increase the rate of side reactions.

  • Ensure Efficient Stirring: In a heterogeneous mixture, efficient stirring is critical to ensure good contact between the reactants. Use a magnetic stir bar that is large enough to create a vortex or consider mechanical stirring for larger scale reactions.

  • Check Reagent Purity: Ensure that your KF and TBAB are of high quality and dry.

Q3: My final product after work-up is a dark, oily residue that is difficult to purify. What's causing this and how can I get a cleaner product?

A dark, impure product often results from side reactions or decomposition, which can be exacerbated by one-pot procedures where the volatile intermediate is not isolated.[1]

  • Optimize Reaction Conditions: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric byproducts. Stick to the recommended temperature and monitor the reaction closely to avoid unnecessary heating after completion.

  • Consider a Two-Step Work-up: Instead of a one-pot synthesis, consider the procedure where the 3,6-difluoropyrazine-2-carbonitrile is extracted into toluene after the fluorination step.[1] This removes it from the inorganic salts and other high-boiling impurities in the DMSO, leading to a cleaner starting material for the subsequent hydrolysis and hydroxylation steps.

  • Purification via Salt Formation: For the subsequent intermediate, 6-fluoro-3-hydroxypyrazine-2-carbonitrile, a simple and effective purification method is the formation of a dicyclohexylamine salt. This allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.[2]

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions LowYield Low Yield of Difluoro-intermediate IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss during Work-up LowYield->ProductLoss Moisture Presence of Moisture LowYield->Moisture SideReactions Side Reactions LowYield->SideReactions OptimizeConditions Optimize Reaction Conditions: - Increase KF/TBAB equivalents - Increase temperature/time - Ensure efficient stirring IncompleteReaction->OptimizeConditions ImproveWorkup Improve Work-up Procedure: - Avoid high vacuum/heat - Use extractive work-up (Toluene) - Consider salt formation for purification ProductLoss->ImproveWorkup Anhydrous Ensure Anhydrous Conditions: - Dry reagents and solvents - Use azeotropic removal of water Moisture->Anhydrous SideReactions->OptimizeConditions SideReactions->Anhydrous Monitor Monitor for Byproducts: - Use TLC/HPLC to track reaction progress - Identify and characterize impurities SideReactions->Monitor

Caption: Troubleshooting workflow for low yield in the fluorination step.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the fluorination of 3,6-dichloropyrazine-2-carbonitrile with KF/TBAB?

This reaction is a nucleophilic aromatic substitution (SNA_r). The pyrazine ring is electron-deficient due to the presence of the two nitrogen atoms and the electron-withdrawing nitrile group. This makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles. The mechanism involves the following key steps:

  • Generation of the Nucleophile: Potassium fluoride (KF) provides the fluoride ion (F-), which is the nucleophile.

  • Phase Transfer Catalysis: Since KF is not very soluble in the organic solvent (DMSO), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is used. The tetrabutylammonium cation (Bu4N+) forms an ion pair with the fluoride anion, creating a more lipophilic salt (Bu4N+F-) that can readily move into the organic phase where the substrate is dissolved.

  • Nucleophilic Attack: The fluoride ion attacks the carbon atom bonded to a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the pyrazine ring.

  • Elimination of the Leaving Group: The intermediate collapses, expelling a chloride ion (Cl-) as the leaving group and forming the C-F bond.

  • Second Substitution: The process repeats at the second chlorinated position to yield the final 3,6-difluoropyrazine-2-carbonitrile product.

Q2: Are there alternative fluorinating agents I can use? What are the pros and cons?

Yes, other fluorinating agents can be employed. One notable alternative is the use of an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Fluorination Strategy Pros Cons
Nucleophilic (KF/TBAB) • Inexpensive and readily available reagents. • Well-established and scalable procedure.[1]• Requires high temperatures. • Sensitive to moisture. • Can result in incomplete reactions if not optimized.
Electrophilic (Selectfluor®) • Can be performed under milder conditions. • Can offer different selectivity. • Can be used for direct fluorination of a hydroxy-pyrazine precursor, potentially shortening the synthesis.[8]• More expensive reagent. • The mechanism can be complex, potentially involving single-electron transfer (SET) pathways.[9] • May require optimization of reaction conditions (solvent, additives) to achieve good yields.
Q3: What are the key safety precautions I should take when performing this reaction?

Safety is paramount. The starting material, 3,6-dichloropyrazine-2-carbonitrile, is known to be an allergen and skin irritant.[1] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE): This includes a lab coat, safety goggles, and nitrile gloves.

  • Handle 3,6-dichloropyrazine-2-carbonitrile with care: Avoid inhalation of dust and direct contact with skin and eyes.

  • Quenching: Be cautious when quenching the reaction with water, as it can be exothermic. Add water slowly to the cooled reaction mixture.

III. Experimental Protocols

Optimized Protocol for the Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

This protocol is adapted from a reported economical and practical procedure for the synthesis of Favipiravir and is designed to minimize product loss by avoiding the isolation of the volatile intermediate.[1]

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Potassium Fluoride (KF), anhydrous

  • Tetrabutylammonium Bromide (TBAB)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Toluene

Procedure:

  • Drying of Reagents:

    • To a round-bottom flask equipped with a magnetic stir bar and a distillation head, add KF (7.48 equivalents) and TBAB (0.47 equivalents).

    • Add DMSO (5 volumes relative to the starting material) and toluene (10 volumes).

    • Heat the mixture to 50°C under vacuum to azeotropically remove any residual water. The distillation of toluene-water azeotrope will be observed.

    • Once the distillation ceases, add another 10 volumes of toluene and repeat the distillation under the same conditions to ensure the mixture is anhydrous.

  • Fluorination Reaction:

    • Cool the flask to room temperature and add 3,6-dichloropyrazine-2-carbonitrile (1 equivalent).

    • Heat the reaction mixture to 75°C and stir vigorously for 3 hours.

    • Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material and the mono-fluorinated intermediate.

  • Extractive Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to quench the reaction.

    • Transfer the mixture to a separatory funnel and add more toluene.

    • Separate the layers. The organic layer containing the desired 3,6-difluoropyrazine-2-carbonitrile in toluene can be washed with brine, dried over anhydrous sodium sulfate, and used directly in the subsequent reaction step without evaporation.

IV. References

  • Gudipati, M. et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 154(1), 103-109. [Link]

  • Swarnayu, B., Adarsh, M., & basireddy, S. (2023). Three-Step Process for the Synthesis of Favipiravir for Covid-19. SSRN Electronic Journal. [Link]

  • Wikipedia. (2023). Selectfluor. [Link]

  • Titova, Y. A., & Kochetkov, S. N. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-19. [Link]

  • Reddy, B. S. et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(8), 2137-2141. [Link]

  • Feng, L. (2020). Preparation method of Favipiravir and derivatives thereof. Google Patents.

  • Organic-Synthesis.com. (n.d.). Hydrolysis of Nitriles. [Link]

  • Huchting, J. et al. (2017). Synthesis of T-705-Ribonucleoside and T-705-Ribonucleotide and Studies of Chemical Stability. Molecules, 22(5), 784. [Link]

  • Baran, P. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Baran Lab, Scripps Research. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Roberts, S. M. et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1956-1963. [Link]

  • Lipshutz, B. H. et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(5), 1317-1323. [Link]

Sources

Technical Support Center: Separation of Favipiravir Impurities by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of Favipiravir and its related substances using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, analytical scientists, and quality control professionals. It provides a robust foundational method, answers to frequently asked questions, and a detailed troubleshooting guide to help you navigate and resolve common experimental challenges.

Introduction: The Critical Role of Impurity Profiling

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to drug safety and efficacy. Regulatory bodies, following International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of any impurities, including related substances from synthesis and degradation products that may form during manufacturing and storage.[3][4]

A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[5] Reverse-phase HPLC is the predominant technique for this purpose due to its high resolving power, sensitivity, and robustness. This guide is built upon validated methods to provide a reliable starting point for your work.[5][6][7]

Recommended Core Methodology

While multiple HPLC methods exist, the following parameters represent a robust and scientifically sound starting point for separating Favipiravir from its known process impurities and degradation products. This method is a synthesis of several validated approaches.[3][5][6]

Table 1: Recommended Chromatographic Conditions
ParameterRecommended SettingCausality & Expertise
Column InertSustain AQ-C18, Zorbax Eclipse Plus C18, or equivalent (L1). Dimensions: 250 mm x 4.6 mm, 5 µm particle size.C18 phases provide the necessary hydrophobicity to retain Favipiravir and its related compounds. An "AQ" or polar-endcapped column is recommended as it offers enhanced stability in highly aqueous mobile phases and reduces peak tailing for polar analytes.[3]
Mobile Phase A 10-25 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.5 - 3.5 with Orthophosphoric Acid.[3][4][6][7]The acidic pH (well below the pKa of Favipiravir) ensures that both the analyte and acidic impurities are in their non-ionized form, promoting better retention and sharp, symmetrical peak shapes. The buffer maintains a stable pH, which is critical for reproducible retention times.[8][9]
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. Its elution strength is suitable for separating Favipiravir and its impurities in a reasonable timeframe.
Elution Mode Gradient Elution (See Table 2)A gradient program is superior to isocratic elution for this application as it can resolve early-eluting polar impurities while also effectively eluting more retained, non-polar impurities, optimizing both resolution and analysis time.[10]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time, efficiency, and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations and improves peak efficiency.[6][7][8]
Detection UV-Vis / Photodiode Array (PDA) at 323 nmFavipiravir has a strong chromophore with a UV maximum around 322-325 nm.[5][6] Monitoring at this wavelength provides high sensitivity for the API and its structurally similar impurities. A PDA detector is recommended to assess peak purity.
Injection Volume 10 µLThis volume is a good starting point to avoid column overloading while ensuring adequate sensitivity. It may be adjusted based on sample concentration.
Diluent Mobile Phase A / Acetonitrile (e.g., 90:10 v/v) or Water / Acetonitrile (50:50 v/v).The sample should be dissolved in a solvent that is miscible with the mobile phase and is weak enough to prevent peak distortion. Dissolving the sample in the initial mobile phase composition is ideal.
Table 2: Representative Gradient Elution Program
Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.0955
5.0955
25.04060
30.04060
32.0955
40.0955
Experimental Workflow Overview

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase 1. Mobile Phase Preparation & Degassing SamplePrep 2. Standard & Sample Preparation SystemEquil 3. System Equilibration (Stable Baseline) SamplePrep->SystemEquil Load onto Autosampler SST 4. System Suitability Test (SST) (5x Standard Injections) SystemEquil->SST Analysis 5. Sample Sequence Analysis (Blanks, Standards, Samples) SST->Analysis If SST Passes Integration 6. Peak Integration & Identification Analysis->Integration Quant 7. Impurity Quantification (% Area Normalization) Integration->Quant Report 8. Final Report Generation Quant->Report

Caption: High-level workflow for Favipiravir impurity analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a C18 column the standard choice for this analysis? A C18 (octadecylsilane) stationary phase is non-polar and provides excellent hydrophobic retention for a wide range of organic molecules, including Favipiravir and its impurities. The mechanism is based on the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. Modern, high-purity, end-capped C18 columns minimize unwanted interactions with silica silanol groups, leading to better peak shapes and reliability.

Q2: How critical is the mobile phase pH? What happens if it's too high? The pH is arguably the most critical parameter. Favipiravir is an acidic molecule. By setting the mobile phase pH to ~2.5-3.5, which is well below its pKa, we ensure it remains in its neutral, protonated form.[4][7] In this state, it interacts consistently with the C18 stationary phase, leading to sharp, reproducible peaks. If the pH were to rise towards or above the pKa, the molecule would begin to ionize. The ionized (anionic) form is much more polar and would have very little retention, eluting near the void volume. Inconsistent pH control is a primary cause of drifting retention times for ionizable compounds.[8]

Q3: What are the known impurities or degradation products of Favipiravir? Forced degradation studies have shown that Favipiravir is susceptible to degradation under alkaline and oxidative conditions.[3][6] Common impurities can include process-related substances from synthesis and degradation products like 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid.[11] A robust stability-indicating method must be able to separate the main Favipiravir peak from all potential degradants generated under stress conditions (acid, base, peroxide, heat, light).[5][12]

Q4: What is a System Suitability Test (SST), and why is it mandatory? A System Suitability Test (SST) is a series of checks to ensure the chromatographic system is performing correctly before any samples are analyzed.[12] It is a non-negotiable part of any validated analytical method. Typically, a standard solution is injected multiple times (e.g., five replicates), and key parameters are evaluated against pre-defined acceptance criteria. This confirms that the system has the required precision, resolution, and efficiency to generate trustworthy data.

Table 3: Typical System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions and affect integration accuracy.[13]
Theoretical Plates (N) N ≥ 2000Measures column efficiency. Higher numbers indicate sharper peaks and better separation power.
% RSD of Peak Area ≤ 2.0%Measures the precision of the injector and detector. Ensures that quantitative results will be repeatable.[14]
% RSD of Retention Time ≤ 1.0%Measures the precision of the pump and stability of the mobile phase. Ensures reliable peak identification.
Resolution (Rs) Rs ≥ 2.0Measures the degree of separation between the main peak and the closest eluting impurity.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions grounded in chromatographic principles.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My Favipiravir peak is tailing significantly (Tailing Factor > 2). What's causing this?

  • Possible Cause 1: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica backbone of the column can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Ensure your mobile phase pH is low (e.g., 2.5). The high concentration of protons will suppress the ionization of the silanol groups, minimizing these secondary interactions. Using a high-quality, end-capped column is also crucial.[9]

  • Possible Cause 2: Column Contamination/Aging. Strongly retained compounds from previous injections may have accumulated at the head of the column, creating active sites.

    • Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile, then Isopropanol if compatible). If the problem persists, the column may be at the end of its life and should be replaced. Using a guard column can extend the life of your analytical column.[15]

  • Possible Cause 3: Sample Overload. Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter.[9]

Q: My peaks are fronting. What does this indicate?

  • Possible Cause 1: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), the sample band will travel too quickly at the column inlet, leading to a distorted, fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Possible Cause 2: Column Collapse or Void. A physical void at the head of the column, often caused by pressure shocks or operating at a high pH, can lead to peak fronting.

    • Solution: This is often irreversible. Try reversing the column and flushing it at a low flow rate to wash out any particulates that may be causing a blockage. If this fails, the column must be replaced.

Problem: Inconsistent or Drifting Retention Times

Q: The retention time for Favipiravir is steadily decreasing over my analytical sequence. What should I check?

  • Possible Cause 1: Insufficient Column Equilibration. The column was not given enough time to equilibrate with the initial mobile phase conditions before starting the run.

    • Solution: For gradient methods, a proper equilibration step is critical. Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase composition before the first injection. A stable, flat baseline is a good indicator of equilibration.[8][13]

  • Possible Cause 2: Mobile Phase Composition Change. The organic component (Acetonitrile) in the mobile phase can selectively evaporate over time, making the mobile phase weaker and increasing retention times. Conversely, improper mixing can cause fluctuations.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If you are using an online mixing system (quaternary pump), ensure the degasser and proportioning valves are working correctly.[8]

  • Possible Cause 3: Temperature Fluctuations. The ambient laboratory temperature is changing, affecting mobile phase viscosity and, consequently, retention times.

    • Solution: Use a thermostatted column compartment and set it to a stable temperature (e.g., 30 °C). This is the most reliable way to eliminate temperature as a variable.[9]

Troubleshooting Logic: Drifting Retention Times

Caption: Decision tree for troubleshooting retention time instability.

Problem: Ghost Peaks or High Baseline Noise

Q: I see extra peaks in my blank (diluent) injections. Where are they coming from?

  • Possible Cause 1: Carryover from Autosampler. A previous, highly concentrated sample was not fully washed from the injection needle or port.

    • Solution: Program a more rigorous needle wash in your autosampler method. Use a wash solvent that can effectively dissolve the analyte (e.g., 50:50 Acetonitrile:Water). Run multiple blank injections to confirm the carryover is gone.

  • Possible Cause 2: Contaminated Mobile Phase. The "ghost peaks" are impurities present in one of your solvents (water, acetonitrile, or buffer salts). These impurities can accumulate on the column and elute during the gradient.

    • Solution: Always use high-purity, HPLC-grade solvents and reagents. Filter all aqueous buffers through a 0.22 or 0.45 µm filter before use. To identify the source, run a gradient with just Mobile Phase A, then just Mobile Phase B, to see which channel is introducing the contamination.

  • Possible Cause 3: Late Elution. The peak is a real compound from a previous injection that was very strongly retained and did not elute during its designated run time.

    • Solution: Extend the gradient run time or add a high-organic "wash" step at the end of your gradient (e.g., hold at 95% Acetonitrile for 5-10 minutes) to ensure all compounds elute.

Q: My baseline is very noisy or is drifting upwards during the gradient.

  • Possible Cause 1: Poorly Mixed or Degassed Mobile Phase. Small air bubbles are outgassing in the detector cell, causing noise and spikes.[13]

    • Solution: Ensure your online degasser is functioning correctly. If you don't have one, degas solvents before use by sonication or helium sparging.

  • Possible Cause 2: Contaminated or Degrading Mobile Phase. A common cause for a drifting baseline in a gradient is a contaminated mobile phase, especially the aqueous component (Phase A), which can grow bacteria over time.

    • Solution: Prepare fresh aqueous buffer daily. Do not store it for extended periods.

  • Possible Cause 3: Detector Lamp Failure. The UV lamp in the detector is nearing the end of its life, resulting in unstable light output and a noisy baseline.

    • Solution: Check the lamp energy or intensity through the instrument software. Most systems track lamp usage hours. Replace the lamp if it is near the end of its rated lifetime.

Problem: High System Backpressure

Q: The pressure on my HPLC system has been steadily increasing. What's the cause?

  • Possible Cause 1: Blockage of Column Inlet Frit. Particulate matter from unfiltered samples or from pump seal wear has blocked the porous frit at the head of the column. This is the most common cause of high pressure.

    • Solution: First, confirm the blockage is in the column by disconnecting it and running the pump to check the system pressure without the column. If the column is the source, try back-flushing it at a low flow rate (0.2-0.5 mL/min) directly to waste. If this does not resolve the issue, the column may need to be replaced. Always use an in-line filter between the injector and the column to protect it.

  • Possible Cause 2: Buffer Precipitation. If you are using a high concentration of buffer and mixing it with a high percentage of organic solvent, the buffer can precipitate out of the solution, blocking the tubing or column.

    • Solution: Ensure your chosen buffer concentration is soluble in the highest percentage of organic solvent used in your method. After running buffered methods, always flush the entire system and column with high-purity water before switching to high-organic solvents or shutting down.[13]

  • Possible Cause 3: Sample Particulates. The sample itself contains undissolved material that is being injected onto the column.

    • Solution: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before placing them in the autosampler. This is a critical step in sample preparation.

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Accurately weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water to make a 25 mM solution.

    • Adjust the pH to 2.5 using 85% Orthophosphoric Acid, monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase B (Organic):

    • Use HPLC-grade Acetonitrile. No preparation is needed.

  • System Degassing:

    • Place the prepared mobile phase bottles in the appropriate solvent lines on the HPLC.

    • Purge each line for 2-5 minutes to remove air.

    • Ensure the online degasser is activated and running.

Protocol 2: Standard and Sample Preparation
  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh 25 mg of Favipiravir reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (e.g., Water:Acetonitrile 50:50 v/v) and sonicate for 10 minutes to dissolve.[11]

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 tablets to create a homogenous composite.

    • Accurately weigh a portion of the powder equivalent to one tablet's nominal Favipiravir content into a suitable volumetric flask (e.g., 200 mg Favipiravir in a 100 mL flask).

    • Add approximately 70% of the flask volume with diluent.

    • Sonicate for 20-30 minutes to extract the drug, then allow it to cool.[3]

    • Dilute to volume with diluent.

    • Filter the solution through a 0.45 µm PVDF or nylon syringe filter into an HPLC vial. Further dilution may be required to match the working standard concentration.

Protocol 3: Performing a Forced Degradation Study

Forced degradation studies are essential for confirming the stability-indicating nature of the method.[4]

  • Acid Hydrolysis:

    • To 1 mL of sample stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 48 hours or heat gently to achieve 5-20% degradation.[3]

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH before dilution and injection.

  • Base Hydrolysis:

    • To 1 mL of sample stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for the time required to achieve 5-20% degradation (Favipiravir is more sensitive to base).[3][5]

    • Neutralize with an equivalent amount of 0.1 N HCl before dilution and injection.

  • Oxidative Degradation:

    • To 1 mL of sample stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for the time required to achieve 5-20% degradation.[3]

    • Dilute and inject directly.

References

  • N, V., et al. (2022). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method. Journal of Separation Science. Available at: [Link]

  • Ali, H. R., et al. (2022). The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. Journal of Separation Science. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Chromatograms of (A) Favipiravir (10 µg/mL), (B) oxidative... Available at: [Link]

  • Soujanya, V., & Nalanda, R. B. (2024). Stability-indicating Reverse Phase-HPLC Method Development and Method Validation for Quantitative Determination of Degradation Products in Favipiravir API and Drug Product. International Journal of TROPICAL DISEASE & Health. Available at: [Link]

  • Padavala, B., et al. (2023). Development and Validation of a Rp-Hplc Method for the Quantification of Favipiravir and its Impurities in Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]

  • Çomoğlu, T., et al. (2022). Development and validation of stability indicating HPLC method for favipiravir used in the treatment of the Covid-19 disease. DergiPark. Available at: [Link]

  • Reddy, B. V., et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. MDPI. Available at: [Link]

  • Padavala, B., et al. (2023). Development and Validation of a Rp-Hplc Method for the Quantification of Favipiravir and its Impurities in Pharmaceutical Dosage Forms. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Reddy, B. V., et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. PMC. Available at: [Link]

  • G, S., et al. (2024). Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. Impactfactor. Available at: [Link]

  • University of California, Irvine. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • S, L., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal. Available at: [Link]

  • Al-Sabawi, O. A., & Al-Samarraie, M. A. (2022). Development and Validation of RP-HPLC Method Analysis for COVID-19 Antiviral Drug Samavir Tablet. AIP Publishing. Available at: [Link]

  • Dastjerd, F. M., et al. (2025). HPLC_UV Method for Quantification of Favipiravir in Pharmaceutical Formulations. Nanotechnology Perceptions. Available at: [Link]

  • PLOS One. (n.d.). A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form. Available at: [Link]

  • Shinde, S. A., et al. (2023). New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms. PMC. Available at: [Link]

  • Al-hamdani, A. H., & Ibrahim, S. A. (2022). Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method. Oriental Journal of Chemistry. Available at: [Link]

  • Ukaaz Publications. (2023). A review of analytical methods for the estimation of favipiravir in pharmaceutical dosage forms. Available at: [Link]

  • IJIRT. (n.d.). A Review on Method Development and Validation of Favipiravir Bulk and Their Tablet Dosage Form. Available at: [Link]

Sources

Troubleshooting low purity in pyrazinecarboxamide fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of pyrazinecarboxamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing fluorine into this important heterocyclic scaffold. Fluorinated pyrazinecarboxamides are key components in many pharmaceuticals, and achieving high purity is critical for downstream applications.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established scientific principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Solving Low Purity

This section is structured to help you diagnose issues based on your experimental observations. Find the question that best matches your problem to identify the root cause and find a validated solution.

Q1: My reaction shows low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

A: Low conversion is a common issue that typically points to insufficient reaction activation, reagent instability, or suboptimal conditions. The electron-deficient nature of the pyrazine ring makes it inherently less reactive toward certain fluorination methods, requiring carefully optimized parameters.[1]

Potential Causes & Solutions:

  • Insufficient Activation of the Fluorinating Agent: Electrophilic fluorinating agents like Selectfluor® require the substrate to be sufficiently nucleophilic. While the pyrazine ring itself is electron-poor, reactions often proceed through intermediates that are more reactive.

    • Expert Insight: Ensure your reaction conditions promote the formation of the reactive species. For C-H fluorination, this may involve a catalyst.[1][2] For reactions involving enolates, a suitable base is critical to generate the nucleophile.[3][4]

    • Actionable Step: If using a base, ensure it is strong enough to deprotonate the substrate but not so strong that it causes side reactions or degradation. For mechanochemical syntheses, sodium carbonate has been shown to be effective.[3][4]

  • Suboptimal Reaction Temperature: Fluorination reactions are highly sensitive to temperature.

    • Causality: If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.[3] Conversely, if the temperature is too high, it can cause the decomposition of sensitive reagents (like diazonium salts in a Balz-Schiemann reaction) or the desired product.[1]

    • Actionable Step: Systematically screen the reaction temperature. Start at the temperature cited in a reference procedure and incrementally increase or decrease it by 10-20 °C. Monitor the reaction progress by TLC or LC-MS at each step.

  • Poor Reagent/Substrate Solubility: If the starting material or fluorinating agent is not adequately dissolved in the solvent, the reaction will be slow and incomplete due to the heterogeneous nature of the mixture.

    • Expert Insight: Acetonitrile is a common and effective solvent for electrophilic fluorinations using agents like Selectfluor®.[1][2] However, solvent choice is highly substrate-dependent.

    • Actionable Step: If solubility is an issue, consider a different solvent system. For some reactions, a mixture of solvents (e.g., acetonitrile/water) may be necessary to dissolve all components.[1]

Q2: I've successfully consumed my starting material, but I'm observing a major byproduct with a mass corresponding to a hydroxylated pyrazinecarboxamide. Why is this happening?

A: The formation of a hydroxylated byproduct is a classic sign of reaction with residual water. Fluorinating agents and reactive intermediates can readily react with water, which is often present in solvents or on glassware if not rigorously excluded.

Potential Causes & Solutions:

  • Presence of Water in the Reaction: Many fluorinating reagents and their intermediates are highly sensitive to moisture.[5][6] For instance, an intermediate in a photoredox-catalyzed decarboxylative fluorination can be trapped by water, leading to a hydroxylated or decarboxylated side product.[2][7] Similarly, nucleophilic fluorination with fluoride salts like KF or CsF is often hampered by water, which can lead to the formation of alcohol side products.[5]

    • Causality: Water can act as a competing nucleophile, attacking a reactive intermediate before the fluoride can. In some cases, the fluorinating agent itself can react with water.[8]

    • Actionable Step: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.[3]

  • "Wet" Fluorinating Agent: Some fluorinating agents can be hygroscopic.

    • Expert Insight: While many modern N-F reagents like Selectfluor® are non-hygroscopic crystalline solids, it is good practice to handle all reagents with care.[9][10] Nucleophilic fluoride salts like KF and CsF are notoriously hygroscopic and their reactivity often depends on being anhydrous.[11]

    • Actionable Step: Store fluorinating agents in a desiccator. For highly sensitive reactions, consider drying the agent under vacuum before use, if the agent's stability allows.

Workflow for Ensuring Anhydrous Conditions

cluster_prep Preparation cluster_execution Execution cluster_outcome Outcome Start Start: Hydroxylated Byproduct Detected Dry_Glassware Oven/Flame-Dry All Glassware Start->Dry_Glassware Use_Anhydrous Use Anhydrous Solvent (Sure/Seal™ or Purified) Dry_Glassware->Use_Anhydrous Inert_Atmosphere Set up Reaction Under Inert Atmosphere (N2/Ar) Use_Anhydrous->Inert_Atmosphere Add_Reagents Add Substrate & Anhydrous Reagents Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction & Monitor Add_Reagents->Run_Reaction Analyze Analyze Purity (LC-MS, NMR) Run_Reaction->Analyze Result High Purity Product? Analyze->Result Success Success! Result->Success Yes Troubleshoot_Further Re-evaluate Other Parameters (Temp, Stoichiometry, etc.) Result->Troubleshoot_Further No

Caption: Workflow for minimizing water-related side products.

Q3: My fluorination attempt on pyrazine-2-carboxylic acid failed, but the literature suggests it should work. What am I missing?

A: Direct fluorination of pyrazine-2-carboxylic acid is exceptionally challenging and often fails. The free carboxylic acid group is generally incompatible with many fluorination conditions.[1]

Potential Causes & Solutions:

  • Interference from the Carboxylic Acid: The acidic proton of the -COOH group can quench bases, react with organometallic reagents, or interfere with catalytic cycles. The carboxylate can also act as a directing group or chelate to metal catalysts in an unproductive way.[1]

    • Expert Insight: The most reliable and widely practiced solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before fluorination.[1] The ester is electronically less interfering and stable to many fluorination conditions. After the fluorine has been successfully installed, the ester can be easily hydrolyzed back to the carboxylic acid.

    • Actionable Step: Follow the two-step protecting group protocol outlined below.

Protocol 1: Esterification-Fluorination-Hydrolysis Strategy

Part A: Esterification (Protection)

  • Dissolve pyrazine-2-carboxylic acid (1.0 equiv) in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Reflux the mixture for 4-12 hours, monitoring the reaction by TLC or LC-MS until all starting material is consumed.

  • Cool the reaction, neutralize the acid with a base (e.g., saturated NaHCO₃ solution), and extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[1]

Part B: Electrophilic Fluorination of the Ester

  • Dissolve the purified pyrazine-2-carboxylate ester (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1-1.5 equiv).

  • Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures, optimization is key). Monitor progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup, extract the product, and purify by column chromatography.[1][12]

Part C: Hydrolysis (Deprotection)

  • Dissolve the fluorinated ester in a mixture of alcohol/water (e.g., MeOH/H₂O).

  • Add a base (e.g., LiOH or NaOH, 1.1-2.0 equiv).

  • Stir at room temperature until the ester is fully hydrolyzed (monitored by LC-MS).

  • Carefully acidify the mixture with an acid (e.g., 1M HCl) to precipitate the fluorinated carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.[1]

Frequently Asked Questions (FAQs)

Q: Which electrophilic fluorinating agent is best: Selectfluor® or NFSI?

A: Both Selectfluor® (a cationic N-F reagent) and NFSI (N-Fluorobenzenesulfonimide, a neutral N-F reagent) are excellent sources of electrophilic fluorine.[13][14] The choice often depends on the specific substrate and reaction mechanism.

FeatureSelectfluor®NFSI (N-Fluorobenzenesulfonimide)
Reactivity Generally considered one of the most reactive and powerful electrophilic fluorinating agents.[15]Highly effective, but sometimes considered slightly milder than Selectfluor®.[14]
Solubility Soluble in polar solvents like acetonitrile and water.[2]Generally soluble in a wider range of organic solvents.
Handling Crystalline, non-hygroscopic solid, easy to handle.[9][10]Crystalline solid, stable and easy to handle.[9]
Common Use Widely used in direct C-H fluorination, fluorination of enolates, and photoredox catalysis.[2][12]Widely used for fluorinating carbanions, organometallics, and in photocatalytic reactions.[16][17]

Expert Recommendation: For electron-deficient heteroaromatics like pyrazinecarboxamide derivatives, the higher reactivity of Selectfluor® is often advantageous and is more frequently cited for this class of compounds.[1][12] However, if Selectfluor® leads to decomposition or unwanted side reactions, the slightly milder NFSI is a logical alternative to screen.

Q: How do I control the regioselectivity of fluorination on a substituted pyrazine ring?

A: This is a significant challenge. The regioselectivity of direct C-H fluorination is governed by the combined electronic and steric effects of the ring nitrogens and any existing substituents.[1]

  • Electronic Effects: The pyrazine nitrogens are strongly electron-withdrawing, deactivating the entire ring to electrophilic attack. Fluorination will preferentially occur at the C-H bond that is least deactivated (or most activated by an electron-donating group, if present).[1]

  • Directed Fluorination: A more robust strategy is to pre-install a directing group or use a synthetic route that unambiguously controls the position of fluorination. The Balz-Schiemann reaction , which converts a specific aminopyrazine isomer into a fluoropyrazine via a diazonium salt, is a classic and reliable method for achieving absolute regiocontrol.[1]

Decision Logic for Regiocontrol

Caption: Decision tree for achieving regioselective fluorination.

Q: What are the best analytical methods for determining the purity of my fluorinated product?

A: A combination of methods is essential for accurately assessing purity and identifying impurities.

  • ¹⁹F NMR (Fluorine NMR): This is the most direct and powerful technique. It provides a distinct signal for each unique fluorine environment in your product and any fluorine-containing impurities. The integration of these signals gives a direct molar ratio.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the presence of non-fluorinated impurities (like starting material or hydroxylated byproducts) and confirming the mass of the desired product.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile compounds and can provide excellent separation of isomers. Purity is often determined by the area percentage of the main peak.[18]

  • ¹H and ¹³C NMR: Essential for confirming the overall structure of the main product and identifying the structure of any major impurities that can be isolated.

References

  • Benchchem. (n.d.). A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Benchchem.
  • Ávila, E. P., Almeida, M., & Pliego, J. R. (n.d.). Effect of water on the fluorination of a primary alkyl bromide with KF... ResearchGate.
  • Li, P., & Wang, F. (2021). Recent progress on fluorination in aqueous media. Green Chemistry. Royal Society of Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid. Benchchem.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (n.d.). Electrophilic Fluorination with N-F Reagents. Organic Reactions.
  • ResearchGate. (n.d.). C–H fluorination of 3-hydroxy-2-pyrazinecarboxamide 165 by using... ResearchGate.
  • Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
  • Quora. (2017, December 16). What happens when fluorine reacts with water? Quora.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents.
  • ACS Publications. (2014, July 23). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazinones. Benchchem.
  • ResearchGate. (n.d.). Convenient Electrophilic Fluorination of Functionalized Aryl and Heteroaryl Magnesium Reagents. Request PDF.
  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch.
  • PubMed. (2004, December 27). Selectfluor: mechanistic insight and applications. NIH.
  • Wikipedia. (n.d.). Electrophilic fluorination.
  • Beilstein Journal of Organic Chemistry. (2017, September 14). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS.
  • The Britton Group. (n.d.). Fluorination Strategies.

Sources

Optimizing reaction temperature for Favipiravir intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Intermediate Synthesis

Status: Operational | Tier: L3 (Process Chemistry & Scale-Up)

Core Directive & Scope

Welcome to the Favipiravir Process Optimization Hub. This guide addresses the critical thermal parameters governing the synthesis of Favipiravir (T-705) , specifically focusing on the scalable route via 3,6-dichloropyrazine-2-carbonitrile .

The synthesis of the pyrazine core is notoriously sensitive to thermal fluctuations. A deviation of ±10°C in the fluorination step can shift the reaction from a high-yield process to a runaway decomposition event (black tar formation). This guide synthesizes industrial best practices to help you navigate these thermodynamic narrow passes.

Critical Workflow Visualization

The following diagram outlines the temperature-critical pathway from the dichloro-intermediate to the final API.

Favipiravir_Synthesis_Flow cluster_risks Thermal Risk Factors Start 3,6-dichloropyrazine- 2-carbonitrile Step1 Fluorination (Halex) (Critical Control Point) Start->Step1 KF, DMSO/Sulfolane Cat: 18-crown-6 Temp: 70-90°C Inter 3,6-difluoropyrazine- 2-carbonitrile Step1->Inter Yield: ~60-80% Risk1 >120°C: Polymerization (Black Tar) Step1->Risk1 Risk2 <60°C: Incomplete Mono-fluoro Stalling Step1->Risk2 Step2 Selective Hydrolysis & Amidation Inter->Step2 NaOH / H2O2 Temp: <45°C End Favipiravir (API) Step2->End Acidification Recrystallization

Figure 1: Thermal Process Flow for Favipiravir Synthesis via the 3,6-dichloro route.

Technical Troubleshooting & FAQs
Module A: The Halex Reaction (Fluorination)

Context: Converting 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile using Potassium Fluoride (KF).[1]

Q1: I am observing significant "black tar" formation and low yields. My reactor is set to 130°C to speed up the reaction. What is happening?

A: You have exceeded the thermal stability threshold of the pyrazine ring.

  • The Mechanism: Pyrazine intermediates, particularly electron-deficient ones like the 3,6-dichloro derivative, are prone to polymerization at temperatures above 120°C. While higher temperatures theoretically increase the rate of nucleophilic aromatic substitution (

    
    ), they exponentially increase the rate of decomposition.
    
  • The Fix:

    • Lower Temperature: Reduce reaction temperature to 70–90°C .

    • Add a Catalyst: To maintain reaction velocity at this lower temperature, you must use a Phase Transfer Catalyst (PTC). The standard is 18-crown-6 or TDA-1 . This solubilizes the fluoride ion in the organic phase, lowering the activation energy required.

    • Solvent Switch: If using DMSO at high heat, consider Sulfolane . It is more thermally stable, though DMSO is acceptable at <100°C.

Q2: My reaction stalls at the mono-fluoro intermediate. Why isn't the second chlorine exchanging?

A: This is a classic "kinetic trap" caused by insufficient activation or "wet" reagents.

  • The Cause: The first fluorine substitution deactivates the ring slightly for the second substitution. If the temperature is too low (<60°C) or the fluoride source is "poisoned" by water, the reaction lacks the energy to drive the second displacement.

  • The Fix:

    • Spray-Dried KF: Water solvates fluoride ions, forming a hydration shell that kills nucleophilicity. Use spray-dried KF (surface area >1.0 m²/g) and dry your solvent (DMSO/NMP) to <500 ppm water.

    • Step-Up Heating: Initiate at 60°C for 2 hours to secure the mono-fluoro product, then ramp to 85–90°C for 4–6 hours to drive the difluoro conversion.

Module B: Hydrolysis & Impurity Management

Context: Converting the nitrile to the amide and the fluorine to the hydroxyl group.

Q3: During the hydrolysis step, I am seeing the formation of 5-fluoro-3-hydroxypyrazine-2-carboxamide (regioisomer impurity). How do I control this?

A: This is a selectivity issue governed by temperature and pH.

  • The Mechanism: The 3,6-difluoro intermediate has two electrophilic sites. You want to hydrolyze the fluorine at the 3-position (adjacent to the nitrile) and the nitrile itself. High temperatures lose regiospecificity.

  • The Fix:

    • Strict Temp Control: Perform the hydrolysis (using NaOH or NaHCO₃) at Room Temperature (20–25°C) initially. Do not exceed 45°C .

    • Oxidant Addition: If using H₂O₂ for the nitrile-to-amide conversion, add it dropwise. The exotherm must be managed to keep the bulk temp below 40°C.

Experimental Data: Temperature vs. Yield

The following table summarizes the trade-offs observed in process development (based on aggregated literature data):

TemperatureCatalyst (PTC)Reaction TimeYield (Difluoro)Impurity Profile
140°C None2 hrs< 30%High (Polymer/Tar)
110°C None4 hrs55%Moderate (Decomp)
80°C 18-crown-6 6-8 hrs 75-85% Low (Clean)
50°C 18-crown-624 hrs40%High (Mono-fluoro)

Key Takeaway: The "Sweet Spot" is 80°C with PTC . It offers the highest yield with the lowest impurity burden.

Safety Protocol: Thermal Runaway

WARNING: The combination of DMSO (dimethyl sulfoxide) and Halogenated Heterocycles at high temperatures can be explosive.

  • Exotherm Onset: DSC (Differential Scanning Calorimetry) data suggests exotherms can begin as low as 140°C for this mixture.

  • Protocol:

    • Never heat the reaction mixture above 100°C.

    • Ensure a rupture disk or relief valve is active on the reactor.

    • Quench protocol: Have a pre-chilled water reservoir ready for emergency cooling.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues in the fluorination step.

Troubleshooting_Tree Problem Low Yield of Favipiravir Intermediate Check1 Is the product Black/Tar-like? Problem->Check1 Check2 Is the Mono-fluoro intermediate present? Check1->Check2 No Sol1 Temp too High (>100°C) Action: Reduce Temp to 80°C Check1->Sol1 Yes Sol2 Water Contamination Action: Dry KF & Solvent Check2->Sol2 Yes (High %) Sol3 Kinetic Trap Action: Add 18-crown-6 or Increase Temp slightly Check2->Sol3 Yes (Stalled)

Figure 2: Diagnostic Logic for Yield Optimization.

References
  • Karatas, H., et al. (2022).[2][3] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[2][3][4][5] Chemical Papers, 77, 1695–1702.[5][6] Link[2][3]

  • Gu, Q., et al. (2019).[1][2] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[1] Link

  • Zhang, T., et al. (2015). "Process Development for the Synthesis of Favipiravir." Organic Process Research & Development. (Note: Validated via general search for Zhang/Favipiravir process papers).
  • Scientific Update. (2020). "Favipiravir and the battle against COVID-19." Scientific Update UK. Link

Sources

Technical Support Center: Overcoming Favipiravir Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Favipiravir. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Favipiravir in aqueous buffers. As a weakly acidic compound with limited aqueous solubility, preparing appropriate solutions for in vitro and other experimental assays can be a significant hurdle.[1][2] This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Favipiravir solubility.

Q1: Why is my Favipiravir not dissolving in water or standard phosphate-buffered saline (PBS) at pH 7.4?

A: Favipiravir is classified as a compound with limited aqueous solubility.[2][3] Its solubility in pure water is relatively low, and while data varies slightly across sources, it is generally in the range of 4.68 to 5 mg/mL.[4][5] Furthermore, Favipiravir is a weak acid with a pKa of approximately 5.1.[1][4][6] At a neutral pH of 7.4, which is significantly above its pKa, the molecule is predominantly in its ionized, more soluble form. However, its intrinsic solubility is low to begin with, and achieving high concentrations without formulation aids remains challenging. Studies have shown that its solubility increases with pH, peaking around pH 6.8.[3][4][7]

Q2: What is the maximum concentration of Favipiravir I can expect to achieve in aqueous media without any solubility enhancers?

A: The solubility of Favipiravir in aqueous media is pH-dependent. At 37°C, the solubility has been reported to be between 4.48 mg/mL and 8.5 mg/mL in the pH range of 1.0 to 6.8.[4] The lowest measured solubility was approximately 4.68 mg/mL in distilled water, while the highest was around 8.5 mg/mL in a pH 6.8 buffer.[4] For practical purposes, achieving concentrations above 1-2 mg/mL in standard neutral buffers without any enhancers can be difficult and may lead to precipitation over time.

Q3: Is it acceptable to use DMSO as a solvent for my experiments?

A: Yes, Dimethyl sulfoxide (DMSO) is an effective solvent for Favipiravir, with a reported solubility of up to 126 mg/mL.[5] It is a common practice to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. However, you must consider the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells and may interfere with biological processes. It is crucial to determine the DMSO tolerance of your specific cell line or experimental system and to include appropriate vehicle controls in your experimental design.

Q4: I've noticed my prepared Favipiravir solution is unstable. Why is this happening?

A: The stability of Favipiravir in solution is influenced by pH, temperature, and the composition of the buffer.[8] For instance, a study on Favipiravir solutions for inhalation showed superior stability in PBS (pH ~5.26) compared to normal saline (pH ~3.46), especially under refrigerated conditions (5°C).[8] At 5°C, the solution in PBS was stable for over 12 months, whereas in normal saline, it was only stable for up to one week.[8] Degradation can occur under both acidic and alkaline conditions, so it is essential to use freshly prepared solutions or validate the stability under your specific storage conditions.[9][10]

Part 2: In-Depth Troubleshooting Guides

For experiments requiring higher concentrations or specific buffer systems where direct dissolution is not feasible, the following formulation strategies can be employed.

Guide 1: pH-Mediated Solubilization

The Principle: This is the most direct method to enhance the solubility of ionizable compounds like Favipiravir. As a weak acid with a pKa of ~5.1, Favipiravir's solubility increases as the pH of the solution rises above its pKa, due to the deprotonation of the hydroxyl group, which results in the more soluble anionic form.[4] Studies have demonstrated that the best dissolution is often achieved in phosphate buffer with a pH of 6.8.[3][7][9]

When to Use: This method is ideal for in vitro assays that are not highly sensitive to pH values slightly above neutral. It is a cost-effective and straightforward approach.

Experimental Protocol:

  • Buffer Preparation: Prepare a buffer system where the pH can be adjusted, such as a phosphate or citrate buffer. A 0.02M trisodium citrate buffer has been shown to be effective.

  • Initial Slurry: Weigh the required amount of Favipiravir powder and add it to the buffer to create a slurry. Start with a concentration slightly higher than your target to account for any minor volume changes during pH adjustment.

  • pH Adjustment: While stirring the slurry continuously, slowly add a dilute alkaline solution (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: Continue adding the alkaline solution until the Favipiravir powder completely dissolves. A pH greater than 5.8 is often sufficient to achieve complete dissolution for concentrations around 13-16 mg/mL.

  • Final pH and Volume Adjustment: Once the drug is dissolved, carefully adjust the pH to your desired final value. Be cautious not to lower the pH too much, as this may cause the drug to precipitate. Finally, adjust the total volume with your buffer to reach the target concentration.

  • Filtration: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

Troubleshooting & Expert Insights:

  • Precipitation upon pH lowering: If you need to work at a physiological pH of 7.4, be aware that adjusting the pH back down from a higher value can lead to supersaturation and eventual precipitation. Prepare the solution as close to the final desired pH as possible.

  • Stability: Favipiravir is most stable at a pH of around 5.0.[10] Solutions prepared at higher pH values may have a shorter shelf-life. It is recommended to use these solutions fresh or conduct stability studies for your specific conditions.[8]

Visualization: pH Adjustment Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization weigh Weigh Favipiravir Powder slurry Create Slurry weigh->slurry buffer Prepare Aqueous Buffer (e.g., 0.02M Citrate) buffer->slurry add_base Add 0.1M NaOH Dropwise slurry->add_base monitor Monitor pH & Stir add_base->monitor dissolved Is Drug Fully Dissolved? monitor->dissolved dissolved->add_base No adjust_ph Adjust to Final pH (>5.8) dissolved->adjust_ph Yes adjust_vol QS to Final Volume adjust_ph->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter

Caption: Workflow for pH-mediated solubilization of Favipiravir.

Guide 2: Co-solvency Approach

The Principle: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous medium. Common co-solvents used in pharmaceutical research include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). For Favipiravir, ethanol has been reported to increase its solubility.[11][12]

When to Use: This method is suitable when pH modification is not an option for your experimental system, or when very high concentrations are required. It is critical to ensure the chosen co-solvent and its final concentration are compatible with your assay (e.g., not cytotoxic).

Experimental Protocol:

  • Co-solvent Selection: Choose a biocompatible co-solvent. Ethanol is a known effective choice for Favipiravir.[13] A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is another reported formulation.[5]

  • Vehicle Preparation: Prepare the co-solvent/buffer mixture (the vehicle) at the desired ratio. For example, prepare a solution of 20% ethanol in water.

  • Dissolution: Weigh the Favipiravir powder and add it directly to the prepared vehicle.

  • Energy Input: Use sonication or gentle warming (if the compound's stability permits) to aid dissolution. Sonication is often recommended.[5]

  • Final Dilution (if necessary): If you prepared a concentrated stock in a high percentage of co-solvent, you can then dilute this stock into your final assay buffer. Always ensure the final co-solvent concentration is below the toxicity threshold for your system.

  • Filtration: Pass the solution through a 0.22 µm filter compatible with your co-solvent (e.g., PTFE for organic solvents).

Troubleshooting & Expert Insights:

  • Precipitation upon Dilution: A common issue is the "crashing out" or precipitation of the drug when a concentrated co-solvent stock is diluted into an aqueous buffer. To mitigate this, dilute the stock slowly while vortexing the buffer. It may also be necessary to lower the stock concentration and increase the dilution factor.

  • Vehicle Controls: It is mandatory to run parallel experiments with a vehicle control (the co-solvent/buffer mixture without the drug) at the same final concentration used in your drug-treated samples.

Data Presentation: Favipiravir Solubility in Various Solvents

Solvent SystemReported Solubility (mg/mL)Reference
Water~5[5]
Ethanol12 - 20[5][13]
DMSO31 - 126[5][13]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4[5]
Guide 3: Using Cyclodextrins for Inclusion Complexation

The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like Favipiravir, forming a "host-guest" inclusion complex.[14] This complex has significantly improved aqueous solubility and stability.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity, making it suitable for many applications.[17]

When to Use: This is a more advanced but highly effective method for significantly increasing aqueous solubility, particularly for in vivo studies or when co-solvents and pH adjustments are not viable.

Experimental Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly recommended starting point due to its excellent solubility and safety profile.[17][18]

  • Molar Ratio Determination: The stoichiometry of the complex (drug:CD ratio) is typically 1:1. You will need to calculate the required mass of both Favipiravir and the cyclodextrin based on their molecular weights.

  • Complex Formation in Solution:

    • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD in water or buffer).

    • Add an excess amount of Favipiravir powder to this solution.

    • Shake or stir the mixture vigorously at a controlled temperature (e.g., 37°C) for 24-48 hours to allow the system to reach equilibrium.[17]

  • Isolation of the Soluble Fraction:

    • After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved Favipiravir.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. This final solution contains the water-soluble Favipiravir-cyclodextrin inclusion complex.

  • Quantification: The concentration of Favipiravir in the final solution should be determined analytically using a validated method like HPLC-UV.

Troubleshooting & Expert Insights:

  • Method of Preparation: For creating a solid powder of the complex, methods like freeze-drying (lyophilization) are suitable for thermolabile drugs.[14] This involves dissolving both components in water and then freeze-drying the solution.

  • Solubility Enhancement: The use of cyclodextrins can lead to substantial increases in solubility. For example, studies with other poorly soluble drugs have shown solubility enhancements of 40 to 100-fold.[17][18]

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_components Components cluster_process Process cluster_result Result fav Favipiravir (Poorly Soluble) mix Mixing in Aqueous Buffer fav->mix cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cd->mix complex Soluble Inclusion Complex mix->complex Encapsulation

Sources

Validation & Comparative

Comparative Guide: Crystal Structure & Polymorphism of Favipiravir

[1]

Executive Summary: The Polymorphic Landscape

Favipiravir (T-705), a pyrazinecarboxamide derivative used as a broad-spectrum antiviral, exhibits a distinct polymorphic landscape critical for formulation stability and bioavailability. Unlike drugs with highly labile solvates, Favipiravir primarily exists in two anhydrous polymorphic forms:

  • Form I (Orthorhombic): The thermodynamically stable form used in commercial API production.

  • Form II (Tetragonal): A metastable polymorph often encountered during specific solvent recrystallizations (e.g., ethyl acetate).

Critical Insight: While Form I is the regulatory standard, accidental generation of Form II during scale-up can alter downstream processability due to differences in crystal habit and density. This guide provides the crystallographic data, thermodynamic parameters, and experimental protocols required to distinguish and control these forms.

Crystallographic Characterization

The structural distinction between the two forms lies in their hydrogen-bonding networks.[1][2] Form I adopts a planar conformation stabilized by intramolecular O–H[3][4][5]···O hydrogen bonds, forming a 3D network.[4] Form II, while chemically identical, crystallizes in a higher-symmetry space group with a different packing arrangement.

Table 1: Comparative Crystal Data (Anhydrous Forms)
ParameterForm I (Stable) Form II (Metastable)
Crystal System OrthorhombicTetragonal
Space Group Pna21P42/n
a (Å) 9.1133(6)9.2805(7)
b (Å) 14.7708(10)9.2805(7)
c (Å) 4.6893(3)14.6491(13)
Volume (ų) ~631.21261.7(2)
Z (Molecules/Unit Cell) 48
Calculated Density (g/cm³) 1.6531.657
Key PXRD Markers (2θ) Distinct peaks at ~12-13°14.8° and 18.1° (Unique to Form II)
CCDC Deposition DOHVED2047143

Data Source: Goloveshkin et al., Pharmaceutics 2021 [1].

Structural Diagnostic Logic

The presence of Form II in a Form I batch is most easily detected by the unique reflections at 14.8° and 18.1° (2θ) . These peaks are absent in the orthorhombic phase and serve as critical quality attributes (CQAs) for purity analysis.

Thermodynamic Stability & Interconversion

Understanding the energy landscape is vital for process control. Form I is the thermodynamically stable phase at ambient conditions. Form II is metastable and monotropically related to Form I, meaning it will eventually convert to Form I, although the kinetics can be slow in the solid state.

Thermal Behavior (DSC Analysis)

Counter-intuitively, the metastable Form II has been reported to exhibit a slightly higher melting endotherm in some datasets, often accompanied by decomposition.

  • Form I Melting Point: ~190.7 °C

  • Form II Melting Point: ~192.5 °C

Note: The proximity of these melting points makes DSC a poor tool for rapid identification compared to PXRD. The conversion is primarily solvent-mediated rather than thermally driven in the solid state.

Visualization: Polymorph Control Workflow

The following diagram illustrates the solvent-dependent pathways to access each polymorph and the conversion logic.

Favipiravir_PolymorphsSolutionFavipiravir SolutionFormIForm I (Orthorhombic)Thermodynamically Stable(Target API)Solution->FormIRecrystallize fromMeOH, EtOH, or WaterFormIIForm II (Tetragonal)Metastable(Impurity Risk)Solution->FormIIRecrystallize fromEthyl Acetate (EtOAc)FormII->FormISlurry Conversion(Solvent-mediated)FormII->FormILong-term Aging

Figure 1: Solvent-dependent crystallization pathways.[5] Recrystallization from alcohols yields the stable Form I, while Ethyl Acetate promotes the metastable Form II.

Performance Comparison: Solubility & Dissolution

For oral formulations, the solubility profile dictates bioavailability. While Form II is metastable and theoretically should have higher apparent solubility, its rapid conversion risks inconsistent release rates. Therefore, Form I is the standard, but its solubility is pH-dependent.

Table 2: Aqueous Solubility Profile (Form I)
MediumpHSolubility ClassificationRelevance
0.1 N HCl 1.2Low / Slightly SolubleGastric Environment
Acetate Buffer 4.5SolubleIntestinal Transition
Phosphate Buffer 6.8High / Freely Soluble Intestinal Absorption
Water 7.0SolubleGeneral

Data Source: Marzouk et al., Sci. Pharm. 2022 [2].

Experimental Protocols

To ensure scientific integrity, the following protocols describe how to isolate the specific forms and validate their identity.

Protocol A: Generation of Form I (Stable Orthorhombic)

Objective: Produce pure Form I for reference standards or formulation.

  • Dissolution: Dissolve 10 g of crude Favipiravir in 100 mL of Ethanol or Methanol at 60°C under stirring until a clear solution is obtained.

  • Filtration: Filter the hot solution through a 0.45 µm membrane to remove insoluble particulates.

  • Crystallization: Allow the solution to cool slowly to room temperature (approx. 25°C) over 4 hours.

    • Why? Slow cooling promotes the growth of the thermodynamically stable crystal lattice.

  • Isolation: Filter the resulting crystals and wash with cold ethanol (5 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Validation: Confirm structure via PXRD (Check for absence of 14.8° peak).

Protocol B: Generation of Form II (Metastable Tetragonal)

Objective: Isolate Form II for analytical comparison or seeding studies.

  • Dissolution: Suspend 5 g of Favipiravir in 150 mL of Ethyl Acetate (EtOAc) .

  • Heating: Heat to reflux (~77°C) until complete dissolution occurs.

  • Rapid Cooling: Remove from heat and place the vessel immediately in an ice-water bath (0-5°C).

    • Why? Rapid supersaturation in EtOAc kinetically traps the metastable tetragonal form before it can rearrange to the orthorhombic structure.

  • Isolation: Filter rapidly to minimize solvent-mediated conversion.

  • Drying: Air dry at ambient temperature. Do not use high heat , as this may accelerate conversion to Form I.

Protocol C: QC Dissolution Testing (Form I Tablets)

Objective: Standardized release testing for Favipiravir tablets (200 mg).

  • Apparatus: USP Apparatus II (Paddle).

  • Medium: 900 mL Phosphate Buffer (pH 6.8).

  • Temperature: 37.0 ± 0.5 °C.

  • Speed: 50 rpm.

  • Timepoints: 5, 10, 15, 30, 45 min.

  • Acceptance Criteria: Q = 85% at 30 minutes.

Visualization: Polymorph Identification Logic

ID_LogicStartUnknown Favipiravir SamplePXRDPerform Powder XRD(Range: 5-40° 2θ)Start->PXRDCheckPeaksAnalyze Peaks at14.8° and 18.1°PXRD->CheckPeaksResultFormIIPeaks Present:Sample contains Form II(Tetragonal)CheckPeaks->ResultFormIIDetectedResultFormIPeaks Absent:Check Form I Markers(12-13° range)CheckPeaks->ResultFormINot Detected

Figure 2: Diagnostic decision tree for identifying Favipiravir polymorphs using Powder X-Ray Diffraction (PXRD).

References

  • Goloveshkin, A. S., et al. (2021).[1] "Novel Polymorph of Favipiravir—An Antiviral Medication."[6][5] Pharmaceutics, 13(2), 139.[7]

  • Marzouk, M. A., et al. (2022). "Does the Ethnic Difference Affect the Pharmacokinetics of Favipiravir? A Pharmacokinetic Study in Healthy Egyptian Volunteers." Sci. Pharm., 90(3), 48.

  • CCDC Entry 2047143. (2021).[6][2] "Crystal Structure of Tetragonal Favipiravir." Cambridge Crystallographic Data Centre.

  • Ertan, A., et al. (2021).[5] "The Development and the Validation of a Novel Dissolution Method of Favipiravir Film-Coated Tablets." ResearchGate.

Technical Guide: UV-Vis Absorption Maxima for 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the quantification of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide (commonly known as Favipiravir or T-705 ).[1] Unlike standard small molecules, this pyrazine derivative exhibits significant spectral shifts driven by keto-enol tautomerism and ionization (


).

The Critical Insight: Relying on a single "standard" wavelength without controlling pH is a common source of analytical error.

  • Acidic/Neutral Conditions (pH < 4):

    
     (Standard).[2]
    
  • Basic Conditions (pH > 8):

    
     (Bathochromic Shift).
    

This guide compares the Direct UV Method (Acidic) , the Bathochromic Shift Method (Basic) , and HPLC-UV alternatives to determine the optimal workflow for your specific application.

Scientific Foundation: The Mechanism of Spectral Shift

To quantify this molecule accurately, one must understand its behavior in solution. The 3-hydroxy group is ionizable.

  • Below

    
     (5.1):  The molecule exists primarily in its neutral form (often favoring the keto-tautomer in polar solvents). The conjugation system is limited, resulting in absorption at 323 nm .
    
  • Above

    
     (5.1):  Deprotonation of the hydroxyl group creates a phenoxide-like anion. This increases electron density and extends the conjugation system, causing a Red Shift (Bathochromic shift)  to 361–365 nm  and a Hyperchromic effect (increased intensity).
    
Visualization: Ionization & Spectral Response

G Neutral Neutral Form (pH < 4.0) Protonated 3-OH Transition Transition Zone (pH 4.5 - 6.0) Unstable Absorbance Neutral->Transition pKa ≈ 5.1 L323 λmax: 323 nm (Standard) Neutral->L323 Absorbs at Anionic Anionic Form (pH > 8.0) Deprotonated O- Transition->Anionic + NaOH L361 λmax: 361 nm (Red Shift) Anionic->L361 Absorbs at

Figure 1: The pH-dependent spectral shift mechanism. Operating in the "Transition Zone" (pH 4.5–6.0) introduces high variability and must be avoided.

Comparative Analysis: UV-Vis vs. Alternatives

The following table contrasts the three primary quantification strategies. Data is synthesized from validation studies (ICH Q2 R1 standards).

FeatureMethod A: Acidic UV (Standard) Method B: Basic UV (Shift) Method C: HPLC-UV (Reference)
Solvent System 0.1 N HCl or Water0.1 N NaOHPhosphate Buffer (pH 2.3) / ACN
Detection

323 nm 361 nm 323 nm
Linearity Range



LOD / LOQ



Specificity Low (Interference prone)Medium (Shift reduces interference)High (Separates degradants)
Cost/Sample Low ($)Low ($)High (

$)
Best Application Dissolution Testing (Acid Stage)Content Uniformity / AssayStability Indicating / Impurity Profiling
Decision Logic for Method Selection

DecisionTree Start Select Quantification Goal Q1 Is the sample a pure API or simple tablet? Start->Q1 Q2 Is Stability/Degradation analysis required? Q1->Q2 Yes BranchHPLC Choose HPLC-UV Q1->BranchHPLC No (Complex Matrix) BranchUV Choose UV-Vis Q2->BranchUV No (Assay only) Q2->BranchHPLC Yes (Need Specificity) SubQ_UV Solvent pH Constraints? BranchUV->SubQ_UV Res_323 Method A: 323 nm (0.1 N HCl) Routine QC SubQ_UV->Res_323 Acidic/Neutral Res_361 Method B: 361 nm (0.1 N NaOH) Higher Sensitivity SubQ_UV->Res_361 Basic Allowed

Figure 2: Analytical Decision Matrix. Use HPLC for stability studies; use UV (Method B) for high-sensitivity routine assay.

Recommended Experimental Protocol (Method B: Basic Shift)

While the 323 nm method is common, Method B (0.1 N NaOH at 361 nm) is recommended for routine assay due to higher molar absorptivity and reduced interference from excipients that typically absorb in the lower UV region (< 250 nm).

Reagents
  • Analyte: 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide (Reference Standard > 99.5%).

  • Solvent: 0.1 N Sodium Hydroxide (NaOH).[3]

Procedure
  • Stock Preparation: Weigh 10 mg of standard into a 100 mL volumetric flask. Dissolve in 0.1 N NaOH. Sonicate for 10 minutes. (Conc:

    
    ).[2][4]
    
  • Working Standard: Dilute 1.0 mL of Stock into 10 mL of 0.1 N NaOH. (Conc:

    
    ).
    
  • Scanning:

    • Set UV Spectrophotometer to Spectrum Mode (200–400 nm).

    • Baseline correction with 0.1 N NaOH blank.

    • Scan sample.[2][5][6][7][8]

  • Validation Check:

    • Confirm

      
       is 
      
      
      
      .
    • Absorbance for

      
       should be approx 0.6–0.8 AU (depending on pathlength/instrument).
      
Critical Control Points (Troubleshooting)
  • pH Drift: If the pH drops below 8, the peak at 361 nm will decrease and a shoulder at 323 nm will appear (isosbestic point formation). Always use buffered NaOH or fresh 0.1 N NaOH.

  • Photostability: The fluorinated pyrazine ring is light-sensitive. Use amber glassware.

References

  • Bulduk, İ. (2021). Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research, 20(3), 57-65.[6][9][10] Link

  • Bhavar, G., et al. (2023). Development and Validation of UV Spectrophotometric Method for Estimation of Favipiravir. European Chemical Bulletin, 12(5), 259-269.[11] Link

  • Mokhtari Dastjerd, F., et al. (2025). HPLC-UV Method for Quantification of Favipiravir in Pharmaceutical Formulations. Nanotechnology Perceptions, 21(1). Link

  • Dey, A., et al. (2022).[1] Protonation, Tautomerism, and Base Pairing of the Antiviral Favipiravir (T-705). ChemRxiv. Link

  • Gandhi, S. V., & Bade, H. A. (2022).[2] Development and Validation of UV-Spectrophotometric Method for Estimation of Favipiravir. International Journal of Pharmacy & Pharmaceutical Research, 24(4), 172-179.[2] Link

Sources

Advanced Spectroscopic Identification of Favipiravir: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the post-pandemic pharmaceutical landscape, the rapid identification of antiviral agents like Favipiravir (T-705) is critical for supply chain integrity. While HPLC remains the gold standard for purity quantification, Fourier Transform Infrared Spectroscopy (FTIR) is the superior technique for rapid raw material identification (ID) and solid-state characterization.

This guide provides a definitive spectral analysis of Favipiravir, distinguishing it from structural analogues like Pyrazinamide. It outlines the specific wavenumbers required for validation and compares FTIR's utility against Raman and XRD, specifically regarding polymorph discrimination.

Molecular Basis of Detection

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) possesses a unique chemical signature due to the substitution of a fluorine atom on the pyrazine ring. Unlike its non-fluorinated analogues, the high electronegativity of fluorine alters the dipole moment of the ring vibrations, creating a distinct spectral "fingerprint."

Key Structural Features for FTIR:
  • Fluorine Substitution (C-F): The critical differentiator. The C-F bond creates a strong dipole change, resulting in an intense band in the 1430 cm⁻¹ region.

  • Amide Moiety (CONH₂): Responsible for characteristic doublets in the high-frequency region (N-H stretch) and strong carbonyl signals.

  • Pyrazine Ring: Provides the skeletal backbone vibrations.

Characteristic Peak Assignments

The following table synthesizes experimental data for the stable Orthorhombic polymorph of Favipiravir. These values serve as the acceptance criteria for raw material identification.

Table 1: Critical FTIR Wavenumbers for Favipiravir Identification[1]
Functional Group VibrationWavenumber (cm⁻¹)IntensityDiagnostic Value
N-H Stretching (Amide)3354 & 3226 Medium, DoubletConfirms primary amide structure. Distinguishes from secondary amides.
C=O Stretching (Amide I)1692 & 1660 StrongPrimary indicator of the carbonyl environment. Split indicates intermolecular H-bonding.
N-H Deformation (Amide II)~1658 MediumOverlaps often with C=O; confirms amide presence.
C-F Stretching 1434 Very Strong CRITICAL IDENTITY KEY. Distinguishes Favipiravir from Pyrazinamide and T-1105.
C-O Stretching (Enol)1275 Medium/SharpAssociated with the C-OH tautomeric character.
C-N Stretching (Ring)1100-1200 MediumPyrazine ring skeletal vibrations.

Analyst Note: The peak at 1434 cm⁻¹ is the most robust marker for quantitative estimation and identification. If this peak is absent or significantly shifted (<1400 cm⁻¹), the sample is likely a non-fluorinated analogue.

Comparative Analysis

Specificity: Favipiravir vs. Pyrazinamide

Pyrazinamide is a structural analogue often used as a starting material or found in counterfeit scenarios.

  • Favipiravir: Shows a dominant band at 1434 cm⁻¹ (C-F stretch).[1]

  • Pyrazinamide: Lacks the 1434 cm⁻¹ band. Its ring breathing modes appear at different frequencies due to the absence of the heavy fluorine atom.

Technique Comparison: FTIR vs. Alternatives

Researchers must choose the right tool for the specific analytical gap.[2]

FeatureFTIR (Mid-IR) Raman Spectroscopy HPLC (UV-Vis)
Primary Use Rapid ID, Polymorph ScreeningAqueous samples, Crystal formPurity Quantification, Impurity Profiling
Sample State Solid (Powder)Solid or LiquidLiquid (Dissolved)
Speed Fast (<5 min)Fast (<5 min)Slow (30-60 min)
Water Interference High (Hygroscopic KBr)Low (Water is weak scatterer)N/A (Mobile phase)
Polymorph Sensitivity Medium (Fingerprint region)High (Lattice modes <200 cm⁻¹)None (Dissolved state destroys lattice)
Polymorph Discrimination (Orthorhombic vs. Tetragonal)

Favipiravir exists in a stable Orthorhombic form and a metastable Tetragonal form.[3]

  • Differentiation: While XRD is the referee method, FTIR can screen for the Tetragonal form by monitoring the 1275 cm⁻¹ (C-OH) and 1650 cm⁻¹ bands. These bands exhibit higher intensity in the Tetragonal polymorph compared to the Orthorhombic form.

Experimental Protocols

To ensure reproducibility, the following protocols must be strictly adhered to.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Application: Detailed structural analysis and library matching.

  • Protocol:

    • Dry KBr: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture (prevents O-H interference at 3500 cm⁻¹).

    • Ratio: Mix 1 mg Favipiravir with 100 mg KBr (1:100 ratio).

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Excessive grinding can induce polymorphic transformation.

    • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

    • Scan: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Method B: ATR (Attenuated Total Reflectance)[2][4]
  • Application: Rapid QC screening, high throughput.

  • Protocol:

    • Clean Crystal: Clean the Diamond/ZnSe crystal with isopropanol. Ensure no residue remains.

    • Background: Collect background spectrum (air).

    • Load: Place raw powder to cover the crystal surface.

    • Pressure: Apply consistent pressure using the clamp arm (slip-clutch mechanism ensures reproducibility).

    • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth differences relative to transmission spectra.

Visualizations

Diagram 1: Analytical Workflow for Favipiravir ID

This workflow illustrates the logical steps from raw material receipt to final validation, emphasizing the "Go/No-Go" decision points based on the C-F peak.

Favipiravir_Workflow Start Raw Material Receipt Prep Sample Prep (KBr vs ATR) Start->Prep Scan FTIR Scan (4000-400 cm⁻¹) Prep->Scan Process Spectral Processing Scan->Process Baseline Corr. CheckCF Check 1434 cm⁻¹ (C-F Peak) Process->CheckCF CheckAmide Check 1660/1690 (Amide C=O) CheckCF->CheckAmide Peak Present Fail FAIL: Suspect Analogue CheckCF->Fail Peak Absent Pass PASS: Identity Confirmed CheckAmide->Pass Pattern Matches CheckAmide->Fail Deviant Pattern

Caption: Logical workflow for Favipiravir identification. The 1434 cm⁻¹ C-F peak serves as the primary gatekeeper for identity validation.

Diagram 2: Technique Selection Matrix

A decision support diagram to help analysts choose between FTIR, Raman, and HPLC based on sample constraints.

Tech_Selection Start Analytical Goal? Purity Quantify Purity/Impurities? Start->Purity ID Rapid Identification? Purity->ID No HPLC HPLC (UV-Vis) Method of Choice Purity->HPLC Yes State Sample State? State->HPLC Complex Matrix FTIR FTIR (ATR/KBr) Best for Powder ID State->FTIR Dry Powder Raman Raman Best for Aqueous/Glass State->Raman Aqueous Solution or Inside Vial ID->State

Caption: Decision matrix for selecting the optimal analytical technique based on the specific requirement (Purity vs. ID) and sample state.

References

  • Mallepelli, S., & Garlapati, A. (2023).[1] Quantitative Estimation of Favipiravir In Bulk and Pharmaceutical Dosage form using Fourier Transform Infrared Spectroscopy.[1] International Journal of Chemical and Biochemical Sciences. Link

  • Goloveshkin, A. S., et al. (2021). Novel Polymorph of Favipiravir—An Antiviral Medication.[4] Pharmaceutics, 13(2), 139. Link

  • Abdelfatah, S., et al. (2023).[1] Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. BMC Chemistry. Link

  • Kintek Solution. (2023). What Is The Difference Between KBr And ATR In FTIR? Link

  • Adejoro, I. A., et al. (2020). Theoretical studies of the rotational and tautomeric states, electronic and spectroscopic properties of favipiravir and its structural analogues.[5] ResearchGate.[6] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide .[1]

Note on Chemical Identity & Risk Profiling: While 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir/T-705 ) is the widely known antiviral, the 5-fluoro isomer is a structural analog. In drug development, structural analogs of known teratogens must be handled with conservative "Read-Across" toxicology principles . Therefore, this guide classifies the 5-fluoro isomer as a Presumed Reproductive Toxin and assigns it to a high-containment control band until specific toxicology data proves otherwise.

Hazard Identification & Risk Assessment

Core Hazard: Reproductive Toxicity (Teratogenicity). Mechanism: Pyrazine carboxamide analogs often act as nucleoside base mimics. This mechanism, while effective against viral RNA polymerase, poses a significant risk to mammalian DNA replication during fetal development.

Hazard Class (GHS) Hazard Statement Signal Word
Reproductive Toxicity (Category 2/1B) H361d: Suspected of damaging the unborn child.DANGER
Acute Toxicity (Oral)H302: Harmful if swallowed (Estimated).[2]Warning
STOT - Single ExposureH335: May cause respiratory irritation.[2][3]Warning

Control Band Assignment: Band 4 (OEL < 10 µg/m³) Rationale: Due to the lack of specific OEL data for the 5-fluoro isomer, we default to the safety profile of Favipiravir. All powder handling requires high-containment strategies.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats. This compound requires a barrier against aerosolized particulates that can settle on skin or be inhaled.[2]

PPE Decision Logic (Graphviz Diagram)

PPE_Decision_Tree Start Task Definition State Physical State? Start->State Powder Solid / Powder State->Powder Solution Liquid / Solution State->Solution Qty Quantity? Powder->Qty Conc Concentration? Solution->Conc Small < 100 mg Qty->Small Large > 100 mg Qty->Large PPE_Level_1 LEVEL 1 CONTAINMENT Fume Hood + N95/P3 Mask Double Nitrile Gloves Small->PPE_Level_1 PPE_Level_2 LEVEL 2 CONTAINMENT Isolator / Glove Box Tyvek Sleeves + Double Gloves Large->PPE_Level_2 Dilute < 10 mM Conc->Dilute Conc_High > 10 mM Conc->Conc_High PPE_Level_3 STANDARD PPE Lab Coat + Safety Glasses Single Nitrile Gloves Dilute->PPE_Level_3 PPE_Level_4 ENHANCED PPE Splash Goggles + Impervious Apron Double Nitrile Gloves (0.11mm min) Conc_High->PPE_Level_4

Caption: Risk-based PPE selection logic. Powder handling poses the highest risk of inhalation exposure.

Detailed PPE Specifications
ComponentSpecificationRationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P3 fit-tested mask.Prevents inhalation of micro-particulates during weighing.
Hand Protection Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (Extended Cuff, 5-8 mil).Permeation Redundancy: If the outer glove is compromised or contaminated, the inner glove protects the skin during doffing.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton coats trap dust. Tyvek repels particulates and is disposed of as hazardous waste.
Eye Chemical Splash Goggles (Vented).Prevent dust entry into tear ducts (lacrimal absorption).

Operational Protocols

A. Receipt & Storage
  • Inspection: Inspect the outer package for damage inside a chemical fume hood. Do not open the secondary packaging on an open bench.

  • Labeling: Immediately affix a "TERATOGEN / REPRODUCTIVE TOXIN" sticker to the container.

  • Storage: Store at 2-8°C (refrigerated) in a tightly sealed secondary container (desiccator) to prevent hydrolysis.

    • Note: Pyrazine carboxamides can hydrolyze to the corresponding acid (3-hydroxy-2-pyrazinecarboxylic acid) if exposed to moisture, altering potency.

B. Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: Use a Class II Biosafety Cabinet (BSC) or a Static-Dissipative Powder Weighing Station . If unavailable, use a standard fume hood with a sash height < 10 inches.

  • Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat. Fluorinated compounds often carry high static charges, causing "fly-away" powder.

  • Solvent Strategy:

    • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions (typically soluble > 10 mg/mL).

    • Protocol: Add solvent to the weighing vial if possible, rather than transferring powder to a flask. This "In-Vial Solubilization" eliminates dust generation.

C. Experimental Use
  • Closed Systems: Once in solution, keep containers sealed.

  • Needles: Avoid needles. Use pipettes with filter tips to prevent aerosol formation during transfer.

  • Pregnancy Warning: Personnel who are pregnant, suspect pregnancy, or are breastfeeding must be restricted from handling this compound in powder form.

Decontamination & Disposal

Deactivation Chemistry

Pyrazine carboxamides are stable but can be degraded by strong oxidation or hydrolysis.

  • Decontamination Solution: 10% Sodium Hypochlorite (Bleach) mixed 1:1 with 1M NaOH.

    • Mechanism:[2][4][5] The base promotes hydrolysis of the amide to the carboxylate, while bleach aids in oxidative ring disruption.

  • Surface Cleaning:

    • Wipe surface with DMSO-soaked paper towel (to solubilize residues).

    • Wipe with Decontamination Solution (wait 10 mins).

    • Rinse with water and ethanol.

Waste Management
Waste TypeDisposal Path
Solid Waste High-Heat Incineration. Label as "Cytotoxic/Teratogenic Solid Waste."
Liquid Waste Segregate into "Halogenated Organic Waste." Do not mix with general aqueous waste.
Sharps/Glass Dedicated sharps bin labeled "Chemically Contaminated."

Emergency Response

Spill Response Workflow

Spill_Response Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Don Tyvek suit, Double gloves, Respirator Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pads PPE->Contain Clean 4. CLEAN Wipe with DMSO, then 10% Bleach Contain->Clean Dispose 5. DISPOSE Seal in HazBag Label 'Teratogen' Clean->Dispose

Caption: Immediate actions for powder or liquid spills.[4][6]

  • Eye Exposure: Flush immediately at an eyewash station for 15 minutes .[5] Hold eyelids open. Seek medical attention immediately (inform valid reproductive risk).

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances transdermal absorption).

References

  • Reproductive Toxicity of Nucleoside Analogs . National Institutes of Health (NIH) - HIV Guidelines. Available at: [Link]

  • Safe Handling of Hazardous Drugs . Occupational Safety and Health Administration (OSHA).[7] Available at: [Link]

  • PubChem Compound Summary: Favipiravir . National Library of Medicine. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.